J-104129
Description
Structure
3D Structure
Properties
Molecular Formula |
C24H36N2O2 |
|---|---|
Molecular Weight |
384.6 g/mol |
IUPAC Name |
(2R)-2-cyclopentyl-2-hydroxy-N-[1-(4-methylpent-3-enyl)piperidin-4-yl]-2-phenylacetamide |
InChI |
InChI=1S/C24H36N2O2/c1-19(2)9-8-16-26-17-14-22(15-18-26)25-23(27)24(28,21-12-6-7-13-21)20-10-4-3-5-11-20/h3-5,9-11,21-22,28H,6-8,12-18H2,1-2H3,(H,25,27)/t24-/m0/s1 |
InChI Key |
YECZUVJTDYORCB-DEOSSOPVSA-N |
Origin of Product |
United States |
Foundational & Exploratory
J-104129 muscarinic M3 receptor selectivity
An In-depth Technical Guide to the Muscarinic M3 Receptor Selectivity of J-104129
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent and selective antagonist of the muscarinic M3 receptor.[1][2] This technical guide provides a comprehensive overview of its M3 receptor selectivity, detailing its binding affinity and functional activity at the five human muscarinic receptor subtypes (M1-M5). The document outlines the experimental protocols for key assays, including radioligand binding and in vitro functional studies, to facilitate the replication and validation of these findings. All quantitative data are presented in tabular format for clear comparison, and signaling pathways and experimental workflows are visualized using diagrams.
Introduction
Muscarinic acetylcholine (B1216132) receptors are G-protein coupled receptors that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The M3 receptor subtype is predominantly expressed on smooth muscle cells and glandular tissues, where its activation leads to smooth muscle contraction and glandular secretion. Consequently, M3 receptor antagonists are a critical therapeutic class for the treatment of obstructive airway diseases and overactive bladder. This compound has emerged as a highly selective M3 receptor antagonist with significant potential for therapeutic applications.[1]
Quantitative Bioactivity Profile of this compound
The selectivity of this compound is demonstrated by its differential binding affinities (Ki) and functional antagonist potencies (KB) across the muscarinic receptor subtypes.
Table 1: Radioligand Binding Affinity of this compound for Human Muscarinic Receptors
| Receptor Subtype | Binding Affinity (Ki, nM) |
| M1 | 19[3] |
| M2 | 490[1][3] |
| M3 | 4.2[1][2][3] |
| M4 | Not Reported |
| M5 | Not Reported |
Data presented as the mean of multiple experiments.
Table 2: Functional Antagonist Potency of this compound in Isolated Rat Tissues
| Tissue Preparation | Predominant Receptor | Functional Potency (KB, nM) |
| Trachea | M3 | 3.3[1][3] |
| Right Atria | M2 | 170[3] |
KB values were determined by Schild analysis of the antagonism of acetylcholine-induced responses.
Signaling Pathways
The M3 muscarinic receptor is a Gq-coupled receptor. Upon agonist binding, it activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium, which in turn activates various downstream signaling cascades.
References
- 1. Muscarinic M3 Receptor Assay with Frozen CHO Cells on FlexStation 3 Reader [moleculardevices.com]
- 2. Flow injection microscopy for the study of intracellular calcium mobilization by muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Schild's equation and the best estimate of pA2 value and dissociation constant of an antagonist. | Semantic Scholar [semanticscholar.org]
J-104129: A Technical Guide for Researchers
An In-depth Examination of a Selective M3 Muscarinic Receptor Antagonist
J-104129 is a potent and highly selective antagonist of the muscarinic M3 receptor, a key target in research focused on obstructive airway diseases. This guide provides a comprehensive overview of its mechanism of action, key pharmacological data, and the experimental protocols used for its characterization, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound is the (R)-enantiomer of N-[1-(4-methyl-3-pentenyl)piperidin-4-yl]-2-cyclopentyl-2-hydroxy-2-phenylacetamide.[1] It exerts its pharmacological effects by competitively blocking the binding of the endogenous neurotransmitter acetylcholine (B1216132) (ACh) to muscarinic M3 receptors. These Gq-protein coupled receptors are predominantly located on the smooth muscle of the airways and in glandular tissues.
Activation of M3 receptors by ACh initiates a signaling cascade that leads to bronchoconstriction and mucus secretion. By antagonizing this interaction, this compound effectively inhibits these responses, leading to bronchodilation.[1] Its high selectivity for the M3 receptor subtype over the M2 subtype is a critical feature. M2 receptors are also present in the airways and their activation provides a negative feedback mechanism, inhibiting further ACh release. Selective blockade of M3 receptors without significantly affecting M2 receptors is therefore a desirable characteristic for a bronchodilator, as it avoids the potential for increased ACh release that could counteract the therapeutic effect.
Signaling Pathway of M3 Receptor Activation and this compound Antagonism
The following diagram illustrates the signaling pathway initiated by acetylcholine binding to the M3 receptor, leading to smooth muscle contraction, and how this compound intervenes.
Pharmacological Data
The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.
In Vitro Binding Affinity
| Receptor Subtype | Ligand | Preparation | Kᵢ (nM) | Reference |
| Human Muscarinic M3 | This compound | CHO cell membranes | 4.2 | [1] |
| Human Muscarinic M2 | This compound | CHO cell membranes | 490 | [1] |
Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.
In Vitro Functional Antagonism
| Tissue | Agonist | Parameter | Value (nM) | Reference |
| Isolated Rat Trachea | Acetylcholine | KB | 3.3 | [1] |
KB (Equilibrium Dissociation Constant): The concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response.
In Vivo Efficacy
| Animal Model | Challenge | Endpoint | ED₅₀ (mg/kg, oral) | Reference |
| Anesthetized Rats | Acetylcholine-induced bronchoconstriction | Inhibition of bronchoconstriction | 0.58 | [1] |
ED₅₀ (Median Effective Dose): The dose of a drug that produces a therapeutic effect in 50% of the population.
Experimental Protocols
While the specific, detailed protocols from the original publication by Mitsuya et al. (1999) are not publicly available, the following sections describe representative methodologies for the key experiments used to characterize this compound.
Radioligand Binding Assay (for Kᵢ Determination)
This protocol outlines a typical competitive radioligand binding assay to determine the inhibition constant (Kᵢ) of a test compound for the M3 muscarinic receptor expressed in Chinese Hamster Ovary (CHO) cells.
Detailed Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture CHO cells stably transfected with the human muscarinic M3 receptor gene.
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS), and a range of concentrations of the unlabeled test compound (this compound).
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a known muscarinic antagonist (e.g., atropine).
-
Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Wash the filters with cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
-
Isolated Rat Trachea Assay (for KB Determination)
This ex vivo protocol measures the functional antagonism of a test compound against an agonist-induced contraction in an isolated airway tissue preparation.
Detailed Methodology:
-
Tissue Preparation:
-
Humanely euthanize a rat and immediately excise the trachea.
-
Place the trachea in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).
-
Carefully clean the trachea of adhering connective tissue and cut it into rings, typically 2-3 mm in width.
-
-
Organ Bath Setup:
-
Suspend the tracheal rings between two L-shaped hooks in an organ bath filled with physiological salt solution, maintained at 37°C and continuously bubbled with a gas mixture (e.g., 95% O₂, 5% CO₂).
-
Connect the upper hook to an isometric force transducer to record changes in tension.
-
Apply an optimal resting tension to the tissue and allow it to equilibrate for a period of time (e.g., 60-90 minutes), with periodic washing.
-
-
Experimental Procedure:
-
Obtain a cumulative concentration-response curve for a contractile agonist such as acetylcholine by adding increasing concentrations of the agonist to the organ bath and recording the resulting increase in tension.
-
After achieving a maximal response, wash the tissue extensively to return it to the baseline tension.
-
Incubate the tissue with a known concentration of this compound for a predetermined period.
-
In the continued presence of this compound, generate a second cumulative concentration-response curve for acetylcholine.
-
-
Data Analysis:
-
The presence of the competitive antagonist this compound will cause a parallel rightward shift in the concentration-response curve for acetylcholine.
-
The magnitude of this shift can be used to calculate the pA₂ value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC₅₀. The KB can be derived from the pA₂ value.
-
In Vivo Bronchoconstriction Assay (for ED₅₀ Determination)
This in vivo protocol assesses the ability of a test compound to inhibit bronchoconstriction induced by an intravenous challenge with a bronchoconstrictor agent in an anesthetized animal model.
Detailed Methodology:
-
Animal Preparation:
-
Anesthetize a rat (e.g., with a combination of ketamine and xylazine).
-
Cannulate the trachea to allow for artificial ventilation.
-
Insert a catheter into a jugular vein for the administration of the bronchoconstrictor and into a carotid artery for monitoring blood pressure.
-
Measure respiratory parameters, such as airway resistance and dynamic lung compliance, using a whole-body plethysmograph or a specialized ventilator.
-
-
Experimental Procedure:
-
Administer the test compound (this compound) or its vehicle orally or intravenously at various doses to different groups of animals.
-
After a suitable absorption period for oral administration, induce bronchoconstriction by an intravenous injection of acetylcholine.
-
Record the changes in airway resistance and/or dynamic lung compliance.
-
-
Data Analysis:
-
Quantify the peak increase in airway resistance or the peak decrease in lung compliance following the acetylcholine challenge.
-
Calculate the percentage inhibition of the bronchoconstrictor response at each dose of this compound compared to the vehicle-treated control group.
-
Plot the percentage inhibition as a function of the dose of this compound.
-
Determine the ED₅₀, the dose of this compound that causes a 50% inhibition of the acetylcholine-induced bronchoconstriction, from the dose-response curve.
-
Conclusion
This compound is a valuable research tool for investigating the role of the muscarinic M3 receptor in airway physiology and pathophysiology. Its high potency and selectivity make it a precise probe for dissecting the contributions of this receptor subtype to various biological processes. The experimental methodologies outlined in this guide provide a framework for the further characterization of this compound and other novel M3 receptor antagonists in the context of drug discovery and development for respiratory diseases.
References
J-104129: A Technical Guide to its Discovery and Synthesis
This document provides a detailed overview of the discovery, synthesis, and pharmacological characterization of J-104129, a potent and selective M3 muscarinic receptor antagonist. It is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor, a key target in the regulation of smooth muscle contraction. Its high affinity and selectivity for the M3 receptor subtype over the M2 subtype make it a promising candidate for the treatment of obstructive airway diseases, such as asthma and chronic obstructive pulmonary disease (COPD). This guide will delve into the discovery process, the stereoselective synthetic route, and the key pharmacological data that define the profile of this compound.
Discovery
The discovery of this compound originated from a focused lead optimization program centered on a series of 4-acetamidopiperidine (B1270075) derivatives.[1] The initial lead compounds exhibited modest selectivity for the M3 receptor over the M2 receptor. Through systematic chemical modifications, researchers identified key structural features that significantly enhanced this selectivity.
The critical breakthrough came with the synthesis of (2R)-N-[1-(4-methyl-3-pentenyl)piperidin-4-yl]-2-cyclopentyl-2-hydroxy-2-phenylacetamide, the enantiomer that was designated as this compound.[1] This compound demonstrated a remarkable 120-fold selectivity for the human M3 receptor over the M2 receptor.[1]
Discovery Workflow
The discovery process followed a classical medicinal chemistry workflow, beginning with a lead compound and progressing through iterative cycles of synthesis and biological testing to identify a candidate with an optimized pharmacological profile.
Quantitative Pharmacological Data
The pharmacological profile of this compound is characterized by its high affinity and selectivity for the M3 muscarinic receptor. The following tables summarize the key quantitative data obtained from various in vitro and in vivo studies.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Ki (nM) | Source |
| Human M1 | 19 | [2] |
| Human M2 | 490 | [2] |
| Human M3 | 4.2 | [2] |
Table 2: Functional Antagonist Activity of this compound
| Assay | Agonist | KB (nM) | Source |
| Isolated Rat Trachea (M3) | Acetylcholine | 3.3 | [2] |
| Isolated Rat Right Atria (M2) | Acetylcholine | 170 | [2] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Endpoint | ED50 (mg/kg, oral) | Source |
| Anesthetized Rats | Inhibition of ACh-induced bronchoconstriction | 0.58 | [1] |
Stereoselective Synthesis
A key aspect of the development of this compound was the establishment of a diastereoselective synthetic route to obtain the desired (R)-enantiomer in high purity.[3] The synthesis hinges on a Michael addition of an enolate generated from a cis-chiral dioxolane to cyclopentenone.[3]
Synthetic Scheme Overview
The following diagram outlines the key steps in the diastereoselective synthesis of the carboxylic acid precursor to this compound.
Experimental Protocols
While the complete, detailed experimental procedures are proprietary, this section outlines the general methodologies employed for the key assays based on standard practices in the field.
Receptor Binding Assay (Filtration Method)
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for muscarinic receptor subtypes.
-
Materials:
-
Cell membranes expressing human M1, M2, or M3 receptors.
-
Radioligand (e.g., [3H]-N-methylscopolamine).
-
This compound (unlabeled competitor).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of this compound in the assay buffer.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Isolated Tissue Functional Assay (Organ Bath)
This protocol outlines a method to assess the functional antagonist activity of this compound on smooth muscle contraction.
-
Materials:
-
Rat trachea.
-
Krebs-Henseleit solution (physiological salt solution), gassed with 95% O2 / 5% CO2.
-
Acetylcholine (ACh) as the contractile agonist.
-
This compound.
-
Organ bath setup with isometric force transducers.
-
-
Procedure:
-
Isolate the rat trachea and mount tracheal rings in an organ bath containing Krebs-Henseleit solution at 37°C.
-
Allow the tissue to equilibrate under a resting tension.
-
Construct a cumulative concentration-response curve to ACh to determine the baseline contractile response.
-
Wash the tissue and incubate with a fixed concentration of this compound for a predetermined period.
-
Construct a second cumulative concentration-response curve to ACh in the presence of this compound.
-
The rightward shift in the concentration-response curve is used to calculate the KB value, which represents the dissociation constant of the antagonist.
-
Signaling Pathway
This compound exerts its effect by blocking the signaling pathway initiated by the activation of the M3 muscarinic receptor. This G-protein coupled receptor (GPCR) primarily signals through the Gq/G11 pathway.
Conclusion
This compound is a highly potent and selective M3 muscarinic receptor antagonist that emerged from a well-designed drug discovery program. Its pharmacological profile, characterized by high M3 affinity and selectivity over M2 receptors, translates to in vivo efficacy in preclinical models of bronchoconstriction. The development of a stereoselective synthesis ensures the production of the active (R)-enantiomer. These attributes make this compound a significant compound in the study of muscarinic receptor pharmacology and a potential therapeutic agent for respiratory diseases.
References
In Vitro Characterization of J-104129: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro pharmacological characteristics of J-104129, a potent and selective muscarinic M3 receptor antagonist. The information is compiled to support further research and development efforts in fields requiring targeted muscarinic M3 receptor modulation, such as obstructive airway diseases.
Core Pharmacological Data
The following tables summarize the key quantitative data defining the binding affinity and functional potency of this compound.
Table 1: Muscarinic Receptor Binding Affinity of this compound
| Receptor Subtype | Species | Preparation | Kᵢ (nM) | Selectivity (fold vs. M₂) |
| M₃ | Human | CHO Cells | 4.2 | 117 |
| M₁ | Human | CHO Cells | 19 | 26 |
| M₂ | Human | CHO Cells | 490 | 1 |
Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.
Table 2: Functional Antagonism of this compound
| Assay | Tissue | Species | Agonist | Kₑ (nM) | ED₅₀ (mg/kg, p.o.) |
| Acetylcholine-induced Contraction | Trachea | Rat | Acetylcholine | 3.3 | - |
| Acetylcholine-induced Bradycardia | Right Atria | Rat | Acetylcholine | 170 | - |
| Acetylcholine-induced Bronchoconstriction | In Vivo | Rat | Acetylcholine | - | 0.58 |
Kₑ (Equilibrium Dissociation Constant): A measure of the potency of an antagonist in a functional assay. A lower Kₑ value indicates higher potency. ED₅₀ (Median Effective Dose): The dose of a drug that produces 50% of its maximal effect.
Key Experimental Methodologies
Detailed below are representative protocols for the types of in vitro assays used to characterize this compound. While the exact protocols for the original characterization may be proprietary, these reflect standard and widely accepted methodologies in the field.
Radioligand Binding Assays
These assays are employed to determine the binding affinity of a test compound (like this compound) to specific receptor subtypes.
Objective: To determine the Kᵢ of this compound for human muscarinic M1, M2, and M3 receptors.
Materials:
-
Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) cells individually expressing human recombinant M1, M2, or M3 receptors.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: Atropine (B194438) (1 µM).
-
Test Compound: this compound at various concentrations.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Detection: Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize CHO cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer to a final protein concentration of 50-100 µg/mL.
-
Assay Incubation: In a 96-well plate, combine the cell membrane suspension, a fixed concentration of [³H]-NMS (typically near its Kₑ value), and varying concentrations of this compound. For total binding, no competing ligand is added. For non-specific binding, a high concentration of atropine is used.
-
Equilibration: Incubate the mixture at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Isolated Tissue Functional Assays
These experiments assess the functional effect of a compound on a biological tissue, such as its ability to antagonize agonist-induced muscle contraction.
Objective: To determine the functional potency (Kₑ) of this compound in antagonizing acetylcholine-induced contractions in isolated rat trachea.
Materials:
-
Tissue: Freshly isolated rat trachea.
-
Organ Bath: A temperature-controlled (37°C) chamber containing physiological salt solution (e.g., Krebs-Henseleit solution) and aerated with 95% O₂ / 5% CO₂.
-
Force Transducer: To measure isometric contractions of the tracheal rings.
-
Data Acquisition System: To record the output from the force transducer.
-
Agonist: Acetylcholine (ACh).
-
Antagonist: this compound.
Procedure:
-
Tissue Preparation: Dissect the trachea from a euthanized rat and cut it into rings.
-
Mounting: Mount the tracheal rings in the organ baths under a resting tension.
-
Equilibration: Allow the tissue to equilibrate in the physiological salt solution for at least 60 minutes, with periodic washing.
-
Control Response: Generate a cumulative concentration-response curve for ACh to establish a baseline contractile response.
-
Antagonist Incubation: Wash the tissue and then incubate with a known concentration of this compound for a predetermined period (e.g., 30-60 minutes).
-
Test Response: In the presence of this compound, generate a second cumulative concentration-response curve for ACh.
-
Data Analysis: Compare the ACh concentration-response curves in the absence and presence of this compound. The rightward shift in the curve caused by this compound is used to calculate its pA₂ value, which is a measure of its antagonist potency. The Kₑ is derived from the pA₂ value.
Visualized Pathways and Workflows
M3 Muscarinic Receptor Signaling Pathway
The M3 muscarinic receptor, a G-protein coupled receptor (GPCR), primarily signals through the Gq/11 family of G-proteins. Antagonism by this compound blocks the initiation of this cascade.
Caption: M3 Muscarinic Receptor Signaling Cascade.
General Workflow for a Competitive Radioligand Binding Assay
The following diagram illustrates the key steps involved in a competitive binding assay to determine the affinity of a test compound.
Caption: Competitive Radioligand Binding Assay Workflow.
Workflow for an Isolated Tissue Functional Assay
This diagram outlines the process of evaluating a compound's functional antagonism in an isolated tissue preparation.
J-104129: A Comprehensive Technical Review of its Binding Affinity and Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of J-104129 for M2 and M3 muscarinic acetylcholine (B1216132) receptors. It includes detailed experimental protocols for assessing binding affinity, a quantitative summary of the data, and visualizations of the associated signaling pathways.
This compound Binding Affinity for M3 vs. M2 Receptors
This compound is a novel and potent muscarinic M3 receptor antagonist that exhibits high selectivity for the M3 receptor subtype over the M2 subtype.[1] This selectivity is a critical attribute for therapeutic applications, particularly in the treatment of obstructive airway diseases where antagonism of M3 receptors is desired to facilitate bronchodilation, while avoiding potential cardiac side effects associated with M2 receptor blockade.[1]
Quantitative Data Summary
The binding affinity of this compound has been determined through radioligand binding assays, yielding the following inhibition constant (Ki) values for human muscarinic receptors:
| Receptor Subtype | Ki (nM) | Selectivity (M2/M3) |
| M3 | 4.2 | ~120-fold |
| M2 | 490 | |
| M1 | 19 |
Data sourced from Mitsuya et al., 1999 and Tocris Bioscience.[1]
These data clearly demonstrate that this compound possesses a significantly higher affinity for the M3 receptor compared to the M2 receptor, with a selectivity ratio of approximately 120-fold.[1]
Experimental Protocols: Radioligand Binding Assay
The determination of the binding affinity of this compound for muscarinic receptor subtypes is typically achieved through a competitive radioligand binding assay.[2][3] This technique measures the ability of an unlabeled compound (the "competitor," in this case, this compound) to displace a radiolabeled ligand that is known to bind to the target receptor.
Generalized Protocol
While the specific parameters may vary between laboratories, the following outlines a general protocol for a competitive radioligand binding assay:
-
Membrane Preparation:
-
Cells or tissues expressing the target receptor (M2 or M3) are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes, which contain the receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.[4]
-
-
Assay Incubation:
-
The prepared cell membranes are incubated in multi-well plates.
-
A fixed concentration of a suitable radioligand (e.g., [3H]-N-methylscopolamine) is added to each well.
-
Increasing concentrations of the unlabeled competitor (this compound) are added to the wells.
-
The plates are incubated at a controlled temperature for a specific duration to allow the binding to reach equilibrium.[4]
-
-
Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand in the solution.[2]
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification of Bound Radioactivity:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The amount of bound radioligand is plotted against the concentration of the competitor (this compound).
-
This generates a competition curve, from which the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing Experimental and Signaling Pathways
To further elucidate the experimental workflow and the downstream consequences of receptor activation, the following diagrams have been generated using the DOT language.
References
- 1. This compound, a novel muscarinic M3 receptor antagonist with high selectivity for M3 over M2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 3. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. giffordbioscience.com [giffordbioscience.com]
Pharmacological Profile of J-104129: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
J-104129 is a potent and highly selective antagonist of the muscarinic M3 receptor.[1][2][3] Developed as a potential treatment for obstructive airway diseases, its pharmacological activity is centered on the relaxation of airway smooth muscle, leading to bronchodilation.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its binding affinity, in vitro and in vivo efficacy, and the underlying signaling pathways. Detailed experimental methodologies, based on established protocols in the field, are provided to facilitate further research and development.
Introduction
Muscarinic acetylcholine (B1216132) receptors are a family of G protein-coupled receptors that play crucial roles in regulating a wide range of physiological functions. The M3 subtype is predominantly expressed on smooth muscle cells, including those in the airways, and its activation by acetylcholine leads to bronchoconstriction. Consequently, M3 receptor antagonists are a cornerstone in the management of respiratory conditions such as chronic obstructive pulmonary disease (COPD) and asthma. This compound, identified as (2R)-N-[1-(4-methyl-3-pentenyl)piperidin-4-yl]-2-cyclopentyl-2-hydroxy-2-phenylacetamide, emerged from a class of 4-acetamidopiperidine (B1270075) derivatives designed for high selectivity for the M3 receptor over the M2 subtype.[2] This selectivity is critical, as M2 receptors are involved in regulating cardiac function, and their antagonism can lead to undesirable side effects.
Quantitative Pharmacological Data
The pharmacological activity of this compound has been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below.
Table 1: In Vitro Receptor Binding Affinity of this compound
| Receptor Subtype | Species | Ki (nM) | Reference |
| Human M3 | Human | 4.2 | [1][2] |
| Human M1 | Human | 19 | [1] |
| Human M2 | Human | 490 | [1][2] |
Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: In Vitro Functional Antagonism of this compound
| Tissue | Receptor | Species | KB (nM) | Reference |
| Trachea | M3 | Rat | 3.3 | [1][2] |
| Right Atria | M2 | Rat | 170 | [1] |
KB (Equilibrium Dissociation Constant for an Antagonist): A measure of the potency of an antagonist in a functional assay. A lower KB value indicates a more potent antagonist.
Table 3: In Vivo Efficacy of this compound
| Assay | Species | Route of Administration | ED50 (mg/kg) | Reference |
| Acetylcholine-induced Bronchoconstriction | Rat | Oral | 0.58 | [2] |
ED50 (Median Effective Dose): The dose of a drug that produces a therapeutic effect in 50% of the population.
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effect by competitively blocking the binding of acetylcholine to M3 muscarinic receptors on airway smooth muscle cells. This antagonism prevents the activation of the downstream signaling cascade that leads to muscle contraction.
M3 Muscarinic Receptor Signaling Pathway in Airway Smooth Muscle
Activation of the M3 receptor by acetylcholine initiates a signaling cascade through the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ leads to the activation of calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, leading to cross-bridge formation between actin and myosin filaments and ultimately, smooth muscle contraction. DAG, in concert with Ca2+, activates protein kinase C (PKC), which can further contribute to the contractile response.
Experimental Protocols
The following protocols are representative of the methodologies used to characterize muscarinic receptor antagonists like this compound. While the specific details for this compound may vary, these provide a solid foundation for understanding the experimental basis of its pharmacological profile.
Radioligand Binding Assay (for Ki Determination)
This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.
Isolated Rat Trachea Assay (for KB Determination)
This ex vivo functional assay assesses the ability of an antagonist to inhibit agonist-induced smooth muscle contraction.
In Vivo Bronchoconstriction Assay (for ED50 Determination)
This in vivo assay evaluates the efficacy of a compound in a living animal model.
Conclusion
This compound is a potent and selective M3 muscarinic receptor antagonist with a clear mechanism of action in the airways. Its high affinity for the M3 receptor, coupled with its significant selectivity over the M2 receptor, translates to effective bronchodilation in preclinical models. The data presented in this guide underscore its potential as a therapeutic agent for obstructive airway diseases. The provided experimental frameworks offer a basis for further investigation into its pharmacological properties and clinical utility.
References
J-104129 as a selective M3 antagonist
An In-depth Technical Guide to J-104129: A Selective M3 Muscarinic Receptor Antagonist
Introduction
This compound is a potent and highly selective muscarinic M3 receptor antagonist, identified from a series of 4-acetamidopiperidine (B1270075) derivatives.[1] Its chemical name is (2R)-N-[1-(4-methyl-3-pentenyl)piperidin-4-yl]-2-cyclopentyl-2-hydroxy-2-phenylacetamide.[1] This compound has demonstrated significant promise in preclinical studies as a bronchodilatory agent for the potential treatment of obstructive airway diseases.[1][2] Its high selectivity for the M3 receptor over the M2 receptor subtype is a key characteristic, suggesting a favorable therapeutic window with a reduced risk of cardiac side effects associated with M2 receptor blockade. This whitepaper provides a comprehensive technical overview of this compound, detailing its pharmacological profile, mechanism of action, experimental protocols, and in vivo efficacy.
Pharmacological Profile: Receptor Binding and Functional Antagonism
The defining feature of this compound is its marked selectivity for the M3 muscarinic receptor. This has been quantified through both receptor binding assays (determining the equilibrium dissociation constant, Ki) and functional tissue assays (determining the antagonist dissociation constant, KB).
Data Presentation: Quantitative Pharmacological Data
The affinity and potency of this compound at various muscarinic receptor subtypes are summarized below.
Table 1: Receptor Binding Affinity of this compound at Human Muscarinic Receptors
| Receptor Subtype | Binding Affinity (Ki) in nM | Selectivity Ratio (M2/M3) |
| Human M1 | 19 | - |
| Human M2 | 490[1][3] | 116.7 |
| Human M3 | 4.2[1][2][3] | - |
Data compiled from studies on cloned human muscarinic receptors expressed in CHO cells.
Table 2: Functional Antagonist Potency of this compound in Isolated Rat Tissues
| Tissue Preparation | Receptor Target | Antagonist Potency (KB) in nM | Selectivity Ratio (M2/M3) |
| Rat Trachea | M3 | 3.3[1] | 51.5 |
| Rat Right Atria | M2 | 170 | - |
Data derived from antagonism of acetylcholine-induced responses.
The data clearly illustrates the high affinity of this compound for the M3 receptor. Notably, it exhibits approximately 120-fold greater binding affinity for the M3 receptor compared to the M2 receptor.[1] This high degree of selectivity is maintained in functional assays, where it is over 50-fold more potent at antagonizing M3-mediated tracheal smooth muscle contraction than M2-mediated cardiac responses.[1]
Mechanism of Action and Signaling Pathway
This compound acts as a competitive antagonist at the muscarinic M3 receptor. The M3 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins. Upon activation by acetylcholine (B1216132), the M3 receptor stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, leading to smooth muscle contraction. This compound competitively binds to the M3 receptor, preventing acetylcholine from binding and initiating this signaling cascade, thereby promoting smooth muscle relaxation.
In Vivo Efficacy and Selectivity
The selective M3 antagonism of this compound translates into potent and selective effects in vivo. Studies in anesthetized rats have demonstrated its ability to effectively counteract acetylcholine-induced bronchoconstriction.
Table 3: In Vivo Activity of this compound in Rats
| Parameter | Route | Value |
| ED50 (ACh-induced bronchoconstriction) | Oral (p.o.) | 0.58 mg/kg[1][2] |
| Bronchodilatory Action Duration (at 10 mg/kg) | Oral (p.o.) | > 10 hours[2] |
| In Vivo Selectivity (Bronchial M3 vs. Cardiac M2) | - | > 250-fold[1] |
Oral administration of this compound produces a durable bronchodilatory effect, lasting for over 10 hours in rats.[2] Crucially, its functional selectivity is even more pronounced in vivo (>250-fold) than in vitro, as it potently inhibits ACh-induced bronchoconstriction (an M3-mediated effect) at doses far lower than those required to induce bradycardia (an M2-mediated effect).[1]
Experimental Protocols
The characterization of this compound involved standard and rigorous pharmacological assays.
Receptor Binding Assays (Determination of Ki)
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO-K1) cells stably transfected with genes for individual human muscarinic receptor subtypes (M1, M2, M3, etc.) are cultured and harvested.[4] Cell membranes are prepared through homogenization and centrifugation to isolate the receptor-containing fractions.
-
Binding Reaction: The cell membranes are incubated in a buffered solution with a constant concentration of a radiolabeled muscarinic antagonist (e.g., [³H]N-methylscopolamine, [³H]NMS) and varying concentrations of the unlabeled competitor drug, this compound.[5]
-
Separation and Counting: The reaction is allowed to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters. The radioactivity trapped on the filters, representing the amount of bound radioligand, is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Isolated Tissue Assays and Schild Analysis (Determination of KB)
The functional antagonist activity is determined using isolated tissue preparations where the response is mediated by a specific receptor subtype.
-
Tissue Preparation: Male Sprague-Dawley rats are euthanized. The trachea (rich in M3 receptors) and right atria (rich in M2 receptors) are dissected and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O₂, 5% CO₂).[1]
-
Concentration-Response Curves: For the trachea, cumulative concentration-response curves to acetylcholine are generated to establish a baseline contractile response. For the atria, the negative chronotropic (rate-slowing) effect of acetylcholine is measured.
-
Antagonist Incubation: The tissues are then incubated with a fixed concentration of this compound for a predetermined equilibration period.
-
Curve Shift Measurement: The acetylcholine concentration-response curve is repeated in the presence of this compound. This is done for several different concentrations of the antagonist. A competitive antagonist like this compound will cause a parallel, rightward shift in the concentration-response curve without depressing the maximum response.[6]
-
Schild Regression: The dose ratio (the ratio of the agonist EC50 in the presence of the antagonist to the EC50 in its absence) is calculated for each antagonist concentration. A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of this compound. For a competitive antagonist, this plot should be linear with a slope not significantly different from 1. The pA₂ value (the negative log of the antagonist concentration that produces a dose ratio of 2) is determined from the x-intercept of the regression line. The KB is the antilog of the negative pA₂.[6][7]
Conclusion
This compound is a highly potent and selective M3 muscarinic receptor antagonist. Its pharmacological profile is characterized by a strong preference for M3 over M2 receptors, a property that is borne out in both in vitro and in vivo models.[1] This selectivity suggests a lower potential for cardiac side effects compared to non-selective antimuscarinic agents. The robust and long-lasting bronchodilatory effects observed in preclinical studies highlight its potential as a therapeutic agent for respiratory conditions such as chronic obstructive pulmonary disease (COPD) and asthma.[1][2] The detailed experimental data and protocols provide a solid foundation for further investigation and development of this compound and related compounds in the field of respiratory medicine.
References
- 1. This compound, a novel muscarinic M3 receptor antagonist with high selectivity for M3 over M2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Muscarinic M1 and M3 receptors in rat striatum: a binding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 7. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling J-104129: A Technical Primer on a Selective M3 Muscarinic Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early-stage research and pharmacological profile of J-104129, a potent and selective muscarinic M3 receptor antagonist. The information presented herein is compiled from foundational preclinical studies, offering a core understanding of its mechanism of action, binding affinity, and functional activity. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutics targeting the muscarinic acetylcholine (B1216132) receptor system.
Core Pharmacological Data
The following tables summarize the key quantitative data from in vitro and in vivo studies, providing a clear comparison of the binding affinities and functional potency of this compound.
Table 1: In Vitro Receptor Binding Affinity of this compound
| Receptor Subtype | Species | Ki (nM) | Selectivity (M3 vs. M2) |
| Muscarinic M1 | Human | 19 | - |
| Muscarinic M2 | Human | 490 | 120-fold |
| Muscarinic M3 | Human | 4.2 | - |
Data compiled from studies on cloned human muscarinic receptors expressed in cell lines.[1]
Table 2: In Vitro Functional Antagonism of this compound
| Tissue Preparation | Species | Receptor Target | KB (nM) |
| Trachea | Rat | Muscarinic M3 | 3.3 |
| Right Atria | Rat | Muscarinic M2 | 170 |
Data derived from isolated tissue bath experiments measuring the antagonism of acetylcholine-induced responses.[1]
Table 3: In Vivo Efficacy of this compound
| Experimental Model | Species | Endpoint | Route of Administration | ED50 |
| Acetylcholine-induced bronchoconstriction | Rat | Inhibition of bronchoconstriction | Oral | 0.58 mg/kg |
This value represents the dose required to achieve 50% of the maximal inhibitory effect on acetylcholine-induced bronchoconstriction.[2][3]
Key Signaling Pathway and Mechanism of Action
This compound functions as a competitive antagonist at the muscarinic M3 receptor. In airway smooth muscle, the M3 receptor is the primary mediator of acetylcholine-induced bronchoconstriction. The binding of acetylcholine to M3 receptors activates a Gq/11 G-protein-coupled signaling cascade, leading to the activation of phospholipase C (PLC), subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a rise in intracellular calcium (Ca2+), ultimately resulting in smooth muscle contraction. By competitively blocking the binding of acetylcholine to the M3 receptor, this compound inhibits this signaling pathway, leading to bronchodilation.
Mechanism of this compound at the Muscarinic M3 Receptor
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the early-stage research of this compound.
Radioligand Binding Assays
These assays are performed to determine the binding affinity (Ki) of a compound for a specific receptor subtype.
-
Preparation of Cell Membranes:
-
CHO (Chinese Hamster Ovary) cells stably expressing the desired human muscarinic receptor subtype (M1, M2, or M3) are cultured and harvested.
-
The cells are homogenized in a cold buffer solution and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
-
Competitive Binding Assay:
-
A constant concentration of a specific radioligand (e.g., [3H]-N-methylscopolamine) is incubated with the cell membrane preparation.
-
Increasing concentrations of the unlabeled competitor compound (this compound) are added to the incubation mixture.
-
The mixture is incubated to allow for binding to reach equilibrium.
-
The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filter is quantified using a scintillation counter.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Isolated Tissue Bath Assays
These experiments assess the functional antagonist activity of a compound on isolated tissues.
-
Tissue Preparation:
-
Male Sprague-Dawley rats are euthanized.
-
The trachea is carefully dissected and placed in a Krebs-Henseleit solution.
-
The trachea is cut into rings, and these rings are mounted in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.
-
-
Functional Antagonism Assay:
-
The tracheal rings are allowed to equilibrate under a resting tension.
-
A cumulative concentration-response curve to a contractile agonist (e.g., acetylcholine) is generated.
-
The tissues are washed, and then incubated with a specific concentration of the antagonist (this compound) for a set period.
-
A second cumulative concentration-response curve to the agonist is then generated in the presence of the antagonist.
-
-
Data Analysis:
-
The antagonist's potency is determined by the rightward shift it produces in the agonist's concentration-response curve.
-
The KB value (dissociation constant of the antagonist-receptor complex) is calculated using the Schild equation.
-
In Vivo Bronchoconstriction Model
This model evaluates the efficacy of a compound in a living organism.
-
Animal Preparation:
-
Male Sprague-Dawley rats are anesthetized.
-
The trachea is cannulated for artificial ventilation and for the measurement of airway resistance.
-
A jugular vein is cannulated for the administration of the bronchoconstricting agent.
-
-
Measurement of Bronchoconstriction:
-
The compound (this compound) or vehicle is administered orally at various doses prior to the experiment.
-
A baseline measurement of airway resistance is established.
-
A bronchoconstricting agent (e.g., acetylcholine) is administered intravenously to induce a consistent increase in airway resistance.
-
The inhibitory effect of the pre-administered compound on the induced bronchoconstriction is measured.
-
-
Data Analysis:
-
The percentage of inhibition of the bronchoconstrictor response is calculated for each dose of the test compound.
-
The ED50 value is determined from the dose-response curve.
-
Preclinical Development Workflow
The evaluation of a compound like this compound typically follows a structured preclinical workflow to establish its pharmacological profile.
Typical Preclinical Evaluation Workflow
References
Methodological & Application
J-104129: Application Notes and Protocols for Bronchoconstriction Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
J-104129 is a potent and highly selective antagonist of the muscarinic M3 receptor.[1][2] Its selectivity for the M3 receptor subtype over the M2 receptor makes it a valuable pharmacological tool for investigating the role of M3 receptors in physiological and pathological processes, particularly in the context of airway function. This document provides detailed application notes and experimental protocols for the use of this compound in studying bronchoconstriction.
This compound competitively inhibits the binding of acetylcholine (B1216132) (ACh) to M3 receptors located on airway smooth muscle cells. This antagonism prevents the downstream signaling cascade that leads to muscle contraction and subsequent narrowing of the airways.[3][4][5] Its high selectivity minimizes off-target effects on M2 receptors, which are involved in regulating heart rate.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, demonstrating its potency and selectivity.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Ki (nM) | Species | Reference |
| Human M3 | 4.2 | Human | [1][2] |
| Human M1 | 19 | Human | [2] |
| Human M2 | 490 | Human | [1][2] |
Table 2: Functional Antagonist Activity of this compound
| Parameter | Value | Tissue/Model | Species | Reference |
| KB (nM) | 3.3 | Isolated Trachea (M3) | Rat | [1][2] |
| KB (nM) | 170 | Right Atria (M2) | Rat | [2] |
| ED50 (mg/kg, p.o.) | 0.58 | ACh-induced Bronchoconstriction | Rat | [1] |
Signaling Pathway of M3 Receptor-Mediated Bronchoconstriction and this compound Antagonism
The following diagram illustrates the signaling pathway initiated by acetylcholine binding to the M3 muscarinic receptor on airway smooth muscle cells, leading to bronchoconstriction, and the mechanism by which this compound blocks this pathway.
Figure 1. M3 muscarinic receptor signaling pathway in bronchoconstriction and its inhibition by this compound.
Experimental Protocols
The following are detailed protocols for evaluating the effect of this compound on bronchoconstriction in both in vitro and in vivo models.
Protocol 1: In Vitro Evaluation of this compound in Isolated Rat Trachea
This protocol is designed to determine the functional antagonist activity (KB value) of this compound against acetylcholine-induced contractions in isolated rat tracheal rings.
Materials and Reagents:
-
Male Wistar rats (200-250 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
-
Acetylcholine (ACh) chloride
-
This compound
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
-
Organ bath system with isometric force transducers
Procedure:
-
Tissue Preparation:
-
Euthanize a rat via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Carefully dissect the trachea and place it in a petri dish containing cold Krebs-Henseleit solution.
-
Clean the trachea of adhering connective tissue and cut it into 3-4 mm wide rings.
-
Suspend the tracheal rings in organ baths containing 10 mL of Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Connect one end of the ring to a fixed hook and the other to an isometric force transducer.
-
-
Equilibration and Viability Check:
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g. Replace the Krebs-Henseleit solution every 15 minutes.
-
After equilibration, induce a contraction with 60 mM KCl to check for tissue viability. Wash the tissues and allow them to return to baseline.
-
-
Antagonist Incubation:
-
Add this compound at the desired final concentration (e.g., 1, 3, 10, 30 nM) to the organ baths. For control rings, add the equivalent volume of vehicle.
-
Incubate the tissues with this compound or vehicle for 30 minutes.
-
-
Cumulative Concentration-Response Curve to Acetylcholine:
-
Generate a cumulative concentration-response curve for ACh by adding it to the organ baths in a stepwise manner (e.g., from 10-9 M to 10-3 M).
-
Record the contractile response after each addition of ACh until a maximal response is achieved.
-
-
Data Analysis:
-
Express the contractile responses as a percentage of the maximal contraction induced by ACh in the control rings.
-
Plot the concentration-response curves for ACh in the absence and presence of different concentrations of this compound.
-
Calculate the pA2 value using a Schild plot analysis to determine the KB of this compound.
-
Protocol 2: In Vivo Evaluation of this compound on Acetylcholine-Induced Bronchoconstriction in Anesthetized Rats
This protocol is designed to assess the in vivo efficacy (ED50) of orally administered this compound in antagonizing ACh-induced bronchoconstriction.
Materials and Reagents:
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthetic (e.g., a combination of ketamine and xylazine, or urethane)
-
This compound
-
Acetylcholine (ACh) chloride
-
Saline solution
-
Tracheal cannula
-
Ventilator
-
System for measuring lung resistance and dynamic compliance (e.g., whole-body plethysmography for anesthetized animals)
Procedure:
-
Animal Preparation and Anesthesia:
-
Administer this compound orally (p.o.) at various doses (e.g., 0.1, 0.3, 1, 3 mg/kg) or vehicle to different groups of rats. The compound is typically administered 1-2 hours before the ACh challenge.
-
Anesthetize the rats with an appropriate anesthetic. Ensure a stable level of anesthesia throughout the experiment.
-
Perform a tracheotomy and insert a cannula into the trachea.
-
Connect the animal to a ventilator and ventilate with an appropriate tidal volume and frequency.
-
-
Measurement of Bronchoconstriction:
-
Place the anesthetized and ventilated rat in a whole-body plethysmograph to measure changes in lung mechanics.
-
Record baseline values for lung resistance (RL) and dynamic compliance (Cdyn).
-
-
Acetylcholine Challenge:
-
Administer a bolus intravenous (i.v.) injection of ACh (e.g., 10 µg/kg) to induce bronchoconstriction.
-
Continuously monitor and record the changes in RL and Cdyn. The peak increase in RL and decrease in Cdyn are used as measures of bronchoconstriction.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the ACh-induced increase in RL for each dose of this compound compared to the vehicle-treated group.
-
Plot the dose-response curve for this compound's inhibitory effect.
-
Calculate the ED50 value, which is the dose of this compound that produces 50% of the maximal inhibition of the ACh-induced bronchoconstriction.
-
Experimental Workflow
The following diagram outlines the general experimental workflow for characterizing the bronchoconstrictive effects of this compound.
Figure 2. General experimental workflow for evaluating this compound in bronchoconstriction models.
Conclusion
This compound is a powerful tool for studying M3 muscarinic receptor function in the airways. Its high potency and selectivity allow for precise investigation of M3-mediated bronchoconstriction. The protocols provided here offer a framework for researchers to utilize this compound in both in vitro and in vivo settings to further understand the pathophysiology of obstructive airway diseases and to evaluate novel therapeutic strategies.
References
- 1. This compound, a novel muscarinic M3 receptor antagonist with high selectivity for M3 over M2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. J 104129 fumarate | M3 Receptors | Tocris Bioscience [tocris.com]
- 3. Muscarinic receptor signaling in the pathophysiology of asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.rug.nl [pure.rug.nl]
- 5. atsjournals.org [atsjournals.org]
J-104129: Application Notes and Protocols for Airway Smooth Muscle Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
J-104129 is a potent and highly selective antagonist of the muscarinic M3 receptor, demonstrating significantly lower affinity for the M2 receptor subtype.[1] This selectivity makes it a valuable pharmacological tool for investigating the role of M3 receptors in mediating airway smooth muscle (ASM) contraction and for evaluating potential therapeutic agents targeting bronchoconstriction. In the airways, acetylcholine (B1216132) released from parasympathetic nerves acts on M3 receptors on ASM cells, triggering a signaling cascade that leads to muscle contraction and airway narrowing.[2][3][4] By selectively blocking these receptors, this compound can effectively inhibit acetylcholine-induced bronchoconstriction.[1]
These application notes provide detailed protocols for utilizing this compound in common ex vivo and in vitro models of airway smooth muscle contraction, along with relevant quantitative data and a diagram of the underlying signaling pathway.
Data Presentation
The following table summarizes the quantitative data for this compound, highlighting its potency and selectivity for the muscarinic M3 receptor.
| Parameter | Species/Tissue | Value | Reference |
| Ki (M3 Receptor) | Human (recombinant) | 4.2 nM | [1] |
| Ki (M2 Receptor) | Human (recombinant) | 490 nM | [1] |
| Selectivity (M2/M3) | - | ~120-fold | [1] |
| KB (ACh-induced contraction) | Isolated Rat Trachea | 3.3 nM | [1] |
| ED50 (ACh-induced bronchoconstriction) | Rat (in vivo, oral admin.) | 0.58 mg/kg | [1][5] |
Signaling Pathways
Muscarinic M3 Receptor Signaling in Airway Smooth Muscle Contraction
The binding of acetylcholine (ACh) to the M3 muscarinic receptor on airway smooth muscle cells initiates a well-defined signaling cascade, leading to muscle contraction. This process is primarily mediated through the Gq protein pathway.
References
- 1. This compound, a novel muscarinic M3 receptor antagonist with high selectivity for M3 over M2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atsjournals.org [atsjournals.org]
- 3. atsjournals.org [atsjournals.org]
- 4. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
J-104129 Fumarate Salt: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the handling and study of J-104129 fumarate (B1241708) salt, a potent and selective M3 muscarinic receptor antagonist. The information herein is intended to support research and development activities by providing clear guidance on solubility and preparation.
Introduction
This compound is a selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor, with significantly lower affinity for M2 receptors. This selectivity makes it a valuable tool for investigating the physiological and pathological roles of M3 receptors, particularly in smooth muscle contraction, glandular secretion, and airway resistance. The fumarate salt of this compound is a common form used in research due to its solid-state properties and potential for formulation.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₄H₃₆N₂O₂ · C₄H₄O₄ |
| Molecular Weight | 500.63 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥98% (HPLC) |
Solubility Data
The solubility of this compound fumarate salt has been determined in various solvents. The following table summarizes the available quantitative data. It is crucial to note that solubility can be influenced by factors such as temperature, pH, and the presence of other solutes.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) |
| Dimethyl Sulfoxide (DMSO) | ~20 | ~40 |
| Ethanol (B145695) | >40 | >80 |
| 0.1 M HCl | >40 | >80 |
| 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin | ~10 | ~20 |
| Water | Insoluble | Insoluble |
| 0.1 M NaOH | Insoluble | Insoluble |
Experimental Protocols
Preparation of this compound Fumarate Salt (General Protocol)
While a specific, detailed synthesis protocol for this compound fumarate salt is not publicly available, a general procedure for the formation of a fumarate salt from a basic amine-containing compound can be followed. This protocol is based on the reaction of the free base of this compound with fumaric acid.
Materials:
-
This compound free base
-
Fumaric acid (equimolar amount to the free base)
-
Anhydrous ethanol (or other suitable solvent in which the free base is soluble and the salt is sparingly soluble)
-
Magnetic stirrer and stir bar
-
Heating mantle or hot plate
-
Round-bottom flask
-
Condenser
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution of the Free Base: Dissolve the this compound free base in a minimal amount of warm anhydrous ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Preparation of Fumaric Acid Solution: In a separate container, dissolve an equimolar amount of fumaric acid in a minimal amount of warm anhydrous ethanol.
-
Salt Formation: While stirring the solution of the free base, slowly add the fumaric acid solution.
-
Precipitation: The fumarate salt may precipitate immediately upon addition. If not, continue stirring the mixture and allow it to cool to room temperature. Further cooling in an ice bath may promote precipitation.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold anhydrous ethanol to remove any unreacted starting materials.
-
Drying: Dry the salt in a vacuum oven at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Characterization: Confirm the identity and purity of the prepared salt using appropriate analytical techniques such as ¹H NMR, LC-MS, and melting point determination.
Protocol for Solubility Determination
This protocol outlines a general method for determining the solubility of this compound fumarate salt in a given solvent.
Materials:
-
This compound fumarate salt
-
Selected solvent (e.g., DMSO, ethanol, water)
-
Vials with screw caps
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
Pipettes
-
HPLC or other suitable analytical instrument for quantification
Procedure:
-
Sample Preparation: Accurately weigh an excess amount of this compound fumarate salt into a vial.
-
Solvent Addition: Add a known volume of the selected solvent to the vial.
-
Equilibration: Tightly cap the vial and agitate the mixture using a vortex mixer for a set period (e.g., 24-48 hours) at a constant temperature to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial at a high speed to pellet the undissolved solid.
-
Sample Dilution and Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a calibrated HPLC or other appropriate method to determine the concentration of this compound in the saturated solution.
-
Calculation: Calculate the solubility in mg/mL or mM based on the determined concentration and the dilution factor.
Signaling Pathway and Mechanism of Action
This compound acts as an antagonist at the M3 muscarinic receptor. The M3 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. The following diagram illustrates this signaling cascade and the point of intervention by this compound.
Caption: M3 Muscarinic Receptor Signaling Pathway and this compound Action.
Experimental Workflow Visualization
The following diagram outlines a logical workflow for the preparation and subsequent solubility testing of this compound fumarate salt.
Caption: Workflow for this compound Fumarate Preparation and Solubility Testing.
Application Notes and Protocols for Cell-Based Assays Using Orexin Receptor Antagonists
A clarification on J-104129: Initial searches indicate that this compound is a potent and selective antagonist for the muscarinic M3 receptor, with significantly lower affinity for the M2 receptor.[1][2] It is primarily investigated for its potential in treating obstructive airway diseases.[1] The scientific literature does not support its use in assays targeting the orexin (B13118510) system.
Given the interest in orexin signaling pathways, these application notes will focus on the use of a representative dual orexin receptor antagonist (DORA), such as Suvorexant, in common cell-based assays. Suvorexant is an FDA-approved antagonist of both orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R) and is used for the treatment of insomnia.[3][4]
Introduction to Orexin Signaling
Orexins, also known as hypocretins, are neuropeptides that regulate various physiological processes, including sleep-wake cycles, appetite, and reward pathways, by activating two G protein-coupled receptors (GPCRs): OX1R and OX2R.[5][6] These receptors couple to multiple G protein subtypes, leading to diverse downstream signaling cascades. The primary signaling pathways involve:
-
Gq/11 Protein Pathway: Activation of OX1R and OX2R often leads to the coupling of Gαq/11 proteins.[7][8] This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key signaling event.[9][10]
-
Gs and Gi/o Protein Pathways: Orexin receptors, particularly OX2R, can also couple to Gαs and Gαi/o proteins, which respectively stimulate or inhibit the activity of adenylyl cyclase (AC).[5][8] This leads to an increase or decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
These signaling pathways provide the basis for cell-based functional assays to screen for and characterize orexin receptor antagonists.
I. Calcium Mobilization Assay
This assay is a primary method for identifying and characterizing antagonists of Gq-coupled receptors like OX1R and OX2R. It measures the ability of a compound to block the increase in intracellular calcium induced by an orexin agonist.
Data Presentation: Antagonist Potency in Calcium Mobilization Assay
| Antagonist | Target Receptor | Agonist Used | Agonist Concentration | IC50 (nM) | Assay Cell Line |
| Suvorexant | OX1R | Orexin-A | EC80 | 5.7 | CHO-K1/hOX1R |
| Suvorexant | OX2R | Orexin-A | EC80 | 2.2 | HEK293/hOX2R |
| Reference Antagonist A | OX1R | Orexin-A | EC80 | 10.2 | CHO-K1/hOX1R |
| Reference Antagonist B | OX2R | Orexin-A | EC80 | 8.5 | HEK293/hOX2R |
Note: The data presented here are representative examples and may not reflect actual experimental results.
Experimental Protocol: Calcium Mobilization Assay
1. Cell Culture and Plating:
- Culture CHO-K1 or HEK293 cells stably expressing either human OX1R or OX2R in appropriate growth medium (e.g., F-12 or DMEM/F12 supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic).
- The day before the assay, seed the cells into black-walled, clear-bottom 96- or 384-well microplates at a density of 10,000 to 20,000 cells per well for a 384-well plate or 40,000 to 80,000 for a 96-well plate.[11]
- Incubate overnight at 37°C in a 5% CO2 incubator.
2. Dye Loading:
- Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-8 AM) according to the manufacturer's instructions.[11] This typically involves dissolving the dye in DMSO and then diluting it in an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- Remove the cell culture medium from the plate and add the dye-loading solution to each well.
- Incubate the plate for 30-60 minutes at 37°C, followed by a 30-minute incubation at room temperature, protected from light.[11]
3. Compound Addition and Measurement:
- Prepare serial dilutions of the orexin receptor antagonist (e.g., Suvorexant) in the assay buffer.
- Add the antagonist dilutions to the appropriate wells of the cell plate and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
- Place the plate into a fluorescence plate reader (e.g., FLIPR or FlexStation).
- Establish a baseline fluorescence reading for approximately 10-20 seconds.
- Add an agonist solution (e.g., Orexin-A) at a final concentration that elicits a submaximal response (EC80) to all wells.
- Continue to measure the fluorescence intensity for 90-180 seconds. The change in fluorescence corresponds to the change in intracellular calcium concentration.
4. Data Analysis:
- The antagonist's effect is measured as the inhibition of the agonist-induced calcium signal.
- Calculate the percentage of inhibition for each antagonist concentration relative to the control wells (agonist only).
- Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
Visualization: Calcium Mobilization Assay Workflow
II. cAMP Accumulation Assay
This assay is used to investigate antagonists of orexin receptors that couple to Gs or Gi proteins. For Gi-coupled receptors, the assay measures the antagonist's ability to reverse the agonist-induced inhibition of cAMP production (often stimulated by forskolin).
Data Presentation: Antagonist Potency in cAMP Assay
| Antagonist | Target Receptor | Agonist Used | Forskolin (B1673556) Stimulated? | IC50 (nM) | Assay Technology |
| Suvorexant | OX2R | Orexin-A | Yes | 15.4 | LANCE Ultra TR-FRET |
| Reference Antagonist C | OX2R | Orexin-A | Yes | 25.1 | AlphaScreen |
| Reference Antagonist D | OX2R | Orexin-B | Yes | 30.8 | LANCE Ultra TR-FRET |
Note: The data presented here are representative examples and may not reflect actual experimental results.
Experimental Protocol: cAMP Assay (TR-FRET)
1. Cell Culture and Stimulation:
- Culture and harvest cells expressing the target orexin receptor as described for the calcium assay.
- Resuspend the cells in a stimulation buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
- Add the orexin receptor antagonist at various concentrations to the cell suspension and incubate for 15-30 minutes at room temperature.
- To measure Gi coupling, add forskolin (an adenylyl cyclase activator) followed immediately by the orexin agonist (e.g., Orexin-A).
- Incubate for 30 minutes at room temperature to allow for changes in intracellular cAMP levels.
2. cAMP Detection (LANCE Ultra TR-FRET):
- Following the stimulation period, add the detection reagents. This typically involves a europium (Eu)-chelate-labeled cAMP tracer and a ULight™-dye-labeled anti-cAMP antibody.[12]
- Incubate for 1 hour at room temperature to allow the detection reagents to reach equilibrium.
3. Measurement and Data Analysis:
- Read the plate using a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for ULight and 615 nm for Eu).
- The TR-FRET signal is inversely proportional to the amount of cAMP produced in the cells.
- Calculate the antagonist's effect on reversing the agonist-induced decrease in the TR-FRET signal.
- Determine the IC50 value from the concentration-response curve.
Visualization: Orexin Signaling Pathways
III. Radioligand Binding Assay
This assay directly measures the affinity of a test compound for the orexin receptor by competing with a radiolabeled ligand. It is a fundamental assay for determining the binding affinity (Ki) of an antagonist.
Data Presentation: Antagonist Binding Affinity
| Antagonist | Target Receptor | Radioligand | Ki (nM) | Assay Method |
| Suvorexant | OX1R | [3H]-Suvorexant | 0.55 | Filtration |
| Suvorexant | OX2R | [3H]-Suvorexant | 0.35 | Filtration |
| Reference Antagonist E | OX1R | [125I]-Orexin-A | 2.8 | SPA |
| Reference Antagonist F | OX2R | [3H]-EMPA | 1.2 | Filtration |
Note: The data presented here are representative examples and may not reflect actual experimental results.
Experimental Protocol: Competitive Radioligand Binding Assay
1. Membrane Preparation:
- Harvest cultured cells overexpressing the target orexin receptor.
- Homogenize the cells in a cold buffer and centrifuge to pellet the cell debris.
- Resuspend the membrane pellet in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
2. Binding Reaction:
- In a microplate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-Suvorexant), and varying concentrations of the unlabeled antagonist.
- Incubate the mixture at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
3. Separation of Bound and Free Ligand:
- Rapidly filter the reaction mixture through a glass fiber filter plate using a vacuum manifold. The membranes and bound radioligand are retained on the filter, while the unbound radioligand passes through.[13]
- Wash the filters quickly with cold wash buffer to remove non-specifically bound radioligand.
4. Detection and Data Analysis:
- Allow the filters to dry, then add a scintillation cocktail to each well.
- Count the radioactivity in each well using a microplate scintillation counter.
- Determine non-specific binding in the presence of a high concentration of a known non-radiolabeled ligand.
- Calculate the specific binding at each concentration of the test antagonist.
- Determine the IC50 value from the competition curve and calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation.
Visualization: Radioligand Binding Assay Principle
References
- 1. This compound, a novel muscarinic M3 receptor antagonist with high selectivity for M3 over M2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. J 104129 fumarate | M3 Receptors | Tocris Bioscience [tocris.com]
- 3. Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Small-Molecule Antagonists of Orexin 1/2 Receptors from Traditional Chinese Medicinal Plants with a Hypnotic Effect [mdpi.com]
- 5. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Orexin/hypocretin receptor signalling: a functional perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 8. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Orexin/hypocretin receptor signalling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. abcam.co.jp [abcam.co.jp]
- 12. resources.revvity.com [resources.revvity.com]
- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for J-104129 in Acetylcholine-Induced Response Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
J-104129 is a potent and highly selective antagonist of the muscarinic M3 receptor. Its significant selectivity for M3 over M2 receptors makes it a valuable pharmacological tool for investigating acetylcholine-induced physiological and pathological processes mediated by the M3 receptor.[1][2] These notes provide detailed protocols for utilizing this compound in in vitro and in vivo studies of acetylcholine-induced responses, particularly focusing on bronchoconstriction.
This compound, chemically identified as (2R)-N-[1-(4-methyl-3-pentenyl)piperidin-4-yl]-2-cyclopentyl-2-hydroxy-2-phenylacetamide, has demonstrated efficacy in antagonizing acetylcholine (B1216132) (ACh)-induced bronchoconstriction, suggesting its potential therapeutic utility in obstructive airway diseases.[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, highlighting its potency and selectivity.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Ki (nM) | Species | Source |
| Human Muscarinic M3 | 4.2 | Human | [1][3][4] |
| Human Muscarinic M2 | 490 | Human | [1][3][4] |
| Human Muscarinic M1 | 19 | Human | [3] |
Table 2: Functional Antagonism of this compound
| Assay | Parameter | Value | Species | Source |
| Isolated Trachea (ACh-induced contraction) | KB (nM) | 3.3 | Rat | [1] |
| In vivo Bronchoconstriction (ACh-induced) | ED50 (mg/kg, oral) | 0.58 | Rat | [1] |
Signaling Pathway
The following diagram illustrates the mechanism of acetylcholine-induced bronchoconstriction via the M3 receptor and its inhibition by this compound.
Caption: Acetylcholine signaling pathway leading to bronchoconstriction and its inhibition by this compound.
Experimental Protocols
Radioligand Binding Assay for M3 and M2 Receptor Affinity
This protocol outlines the determination of the inhibitory constant (Ki) of this compound for human M3 and M2 muscarinic receptors expressed in Chinese Hamster Ovary (CHO) cells.
Materials:
-
CHO cells stably expressing human M3 or M2 receptors
-
[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand
-
This compound
-
Atropine (B194438) (for non-specific binding)
-
Binding buffer (e.g., PBS with 0.1% BSA)
-
Scintillation fluid
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Membrane Preparation:
-
Culture CHO-M3 and CHO-M2 cells to confluence.
-
Harvest the cells and homogenize in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add in order:
-
Binding buffer
-
A fixed concentration of [³H]-NMS (e.g., 1 nM)
-
Increasing concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M)
-
For non-specific binding, use a high concentration of atropine (e.g., 1 µM).
-
Add the cell membrane preparation to initiate the binding reaction.
-
-
Incubate the plate at room temperature for a specified time to reach equilibrium (e.g., 2 hours).
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (concentration of this compound that inhibits 50% of specific [³H]-NMS binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Isolated Rat Trachea Assay for Functional Antagonism
This protocol determines the functional antagonist activity of this compound by measuring its ability to inhibit acetylcholine-induced contractions in isolated rat tracheal rings.
Caption: Workflow for the isolated rat trachea organ bath experiment.
Materials:
-
Male Sprague-Dawley rats
-
Krebs-Henseleit solution
-
Acetylcholine chloride
-
This compound
-
Organ bath system with force-displacement transducers
-
Carbogen (B8564812) gas (95% O₂ / 5% CO₂)
Procedure:
-
Tissue Preparation:
-
Euthanize a rat and excise the trachea.
-
Place the trachea in cold Krebs-Henseleit solution.
-
Carefully dissect the trachea into rings of 4-5 mm in length.
-
-
Mounting and Equilibration:
-
Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution maintained at 37°C and bubbled with carbogen gas.
-
Attach one end of the ring to a fixed hook and the other to a force-displacement transducer.
-
Apply an initial tension of 1.5 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15-20 minutes.
-
-
Antagonist Incubation:
-
After equilibration, add this compound (at various concentrations) or its vehicle to the organ baths and incubate for a predetermined time (e.g., 30 minutes).
-
-
Acetylcholine Challenge:
-
Generate a cumulative concentration-response curve for acetylcholine by adding increasing concentrations (e.g., 10⁻⁹ to 10⁻³ M) to the organ bath.
-
Record the contractile responses until a maximal response is achieved.
-
-
Data Analysis:
-
Measure the magnitude of contraction at each acetylcholine concentration.
-
Plot the concentration-response curves for acetylcholine in the absence and presence of different concentrations of this compound.
-
Perform a Schild regression analysis to determine the pA₂ value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve. The KB value can be calculated from the pA₂.
-
In Vivo Acetylcholine-Induced Bronchoconstriction in Rats
This protocol evaluates the in vivo efficacy of this compound in antagonizing acetylcholine-induced bronchoconstriction in anesthetized rats.
Caption: Experimental workflow for in vivo bronchoconstriction studies in rats.
Materials:
-
Male Sprague-Dawley rats
-
Anesthetic (e.g., urethane)
-
This compound
-
Acetylcholine chloride
-
Mechanical ventilator
-
Pressure transducer and data acquisition system
Procedure:
-
Animal Preparation:
-
Anesthetize the rats.
-
Cannulate the trachea for mechanical ventilation.
-
Cannulate the jugular vein for drug administration and the carotid artery for blood pressure monitoring.
-
-
Drug Administration:
-
Administer this compound orally or intravenously at various doses.
-
Allow sufficient time for drug absorption (e.g., 60 minutes for oral administration).
-
-
Acetylcholine Challenge:
-
Administer a bolus intravenous injection of acetylcholine to induce bronchoconstriction.
-
Measure the increase in airway pressure or resistance as an index of bronchoconstriction.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the acetylcholine-induced bronchoconstriction at each dose of this compound compared to the vehicle control group.
-
Plot the percentage inhibition against the dose of this compound.
-
Determine the ED₅₀ value, the dose of this compound that produces 50% of the maximal inhibition.
-
Conclusion
This compound is a powerful tool for dissecting the roles of the M3 muscarinic receptor in acetylcholine-mediated responses. The protocols provided herein offer a framework for characterizing its pharmacological profile and for its application in preclinical models of diseases involving M3 receptor dysfunction, such as asthma and chronic obstructive pulmonary disease. Researchers should adapt these protocols as necessary to suit their specific experimental conditions and objectives.
References
- 1. Muscarinic M3 Receptor Assay with Frozen CHO Cells on FlexStation 3 Reader [moleculardevices.com]
- 2. This compound, a novel muscarinic M3 receptor antagonist with high selectivity for M3 over M2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct effects of meconium on rat tracheal smooth muscle tension in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application of J-104129 in Respiratory Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
J-104129 is a potent and selective antagonist of the muscarinic M3 receptor, a key mediator of bronchoconstriction in the airways.[1] Its high selectivity for the M3 receptor subtype over the M2 subtype suggests a favorable therapeutic window for the treatment of obstructive respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD).[1] In these conditions, excessive cholinergic stimulation of M3 receptors on airway smooth muscle leads to bronchoconstriction and increased mucus secretion.[2][3] By blocking the action of acetylcholine (B1216132) at these receptors, this compound effectively promotes bronchodilation.[1][4] This document provides detailed application notes and protocols for the use of this compound in preclinical respiratory disease models.
Mechanism of Action
This compound is a competitive antagonist at the muscarinic M3 receptor. In airway smooth muscle, the M3 receptor is coupled to the Gq protein.[2] Upon stimulation by acetylcholine, the activated Gq protein stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6] IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[5][6] The increase in cytosolic Ca2+ leads to the activation of myosin light chain kinase (MLCK), which phosphorylates myosin light chains, resulting in smooth muscle contraction and bronchoconstriction.[5] this compound blocks the initial binding of acetylcholine to the M3 receptor, thereby inhibiting this entire signaling cascade and preventing bronchoconstriction.
Data Presentation
The following tables summarize the in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Receptor Binding Affinity and Potency of this compound
| Receptor Subtype | Parameter | Value (nM) | Species | Reference |
| Human Muscarinic M3 | Kᵢ | 4.2 | Human | [1] |
| Human Muscarinic M1 | Kᵢ | 19 | Human | [2] |
| Human Muscarinic M2 | Kᵢ | 490 | Human | [1] |
| Rat Tracheal M3 | K₋ | 3.3 | Rat | [1] |
| Rat Atrial M2 | K₋ | 170 | Rat | [2] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Endpoint | Route of Administration | ED₅₀ | Species | Reference |
| Acetylcholine-induced bronchoconstriction | Inhibition of bronchoconstriction | Oral | 0.58 mg/kg | Rat | [1] |
Experimental Protocols
In Vitro: Muscarinic Receptor Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Kᵢ) of this compound for muscarinic receptor subtypes.
Materials:
-
Cell membranes expressing human M1, M2, or M3 receptors
-
[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand
-
This compound
-
Atropine (B194438) (for non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
Cell membranes (e.g., 20-50 µg protein/well)
-
This compound at various concentrations or vehicle (for total binding) or atropine (1 µM for non-specific binding)
-
[³H]-NMS (at a concentration near its K₋, e.g., 0.5 nM)
-
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of this compound from the competition binding curve and calculate the Kᵢ value using the Cheng-Prusoff equation.
In Vivo: Acetylcholine-Induced Bronchoconstriction in Rats
This protocol is used to evaluate the in vivo efficacy of this compound in preventing bronchoconstriction.
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
Acetylcholine (ACh)
-
Anesthetic (e.g., pentobarbital)
-
Tracheal cannula
-
Ventilator
-
Pressure transducer to measure airway resistance
Procedure:
-
Administer this compound or vehicle to the rats via the desired route (e.g., oral gavage).
-
After a specified pretreatment time, anesthetize the rats.
-
Perform a tracheotomy and insert a tracheal cannula.
-
Mechanically ventilate the rats.
-
Monitor and record the baseline airway resistance.
-
Administer a bolus intravenous injection of ACh to induce bronchoconstriction.
-
Record the peak increase in airway resistance.
-
Calculate the percentage inhibition of the ACh-induced bronchoconstriction by this compound compared to the vehicle-treated group.
-
Determine the ED₅₀ value from the dose-response curve.
Logical Relationships in Drug Evaluation
The evaluation of a compound like this compound follows a logical progression from in vitro characterization to in vivo efficacy studies.
Conclusion
This compound is a valuable research tool for investigating the role of the muscarinic M3 receptor in respiratory physiology and pathophysiology. Its high potency and selectivity make it a suitable candidate for in vivo studies in animal models of asthma and COPD. The protocols provided herein offer a framework for the preclinical evaluation of this compound and similar compounds.
References
- 1. This compound, a novel muscarinic M3 receptor antagonist with high selectivity for M3 over M2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atsjournals.org [atsjournals.org]
- 3. Muscarinic Receptor Antagonists: Effects on Pulmonary Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Muscarinic receptor signaling in the pathophysiology of asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring J-104129 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide to measuring the efficacy of J-104129. It is important to note that this compound is a potent and selective antagonist of the muscarinic M3 receptor.[1][2] The M3 receptor is a G-protein coupled receptor (GPCR) that, upon activation by acetylcholine (B1216132) (ACh), primarily couples to the Gq family of G-proteins.[3][4][5] This initiates a signaling cascade involving phospholipase C (PLC), leading to the production of inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, which in smooth muscle, leads to contraction.[3][6] this compound's efficacy is determined by its ability to competitively block this pathway and subsequent physiological responses, such as bronchoconstriction.
Data Presentation
The following tables summarize the quantitative efficacy data for this compound, demonstrating its potency and selectivity for the M3 muscarinic receptor.
Table 1: In Vitro Receptor Binding Affinity of this compound
| Receptor Subtype | Ligand | Kᵢ (nM) | Organism | Source |
| Human Muscarinic M3 | This compound | 4.2 | Human | [1][2] |
| Human Muscarinic M1 | This compound | 19 | Human | [2] |
| Human Muscarinic M2 | This compound | 490 | Human | [1][2] |
Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.
Table 2: In Vitro Functional Antagonism of this compound
| Assay | Agonist | Kₑ (nM) | Tissue/Organism | Source |
| Tracheal Smooth Muscle Contraction | Acetylcholine | 3.3 | Rat | [2] |
| Atrial Rate Inhibition | Acetylcholine | 170 | Rat | [2] |
Kₑ (Equilibrium Dissociation Constant): A measure of the potency of an antagonist in a functional assay. It represents the concentration of antagonist that requires a doubling of the agonist concentration to produce the same response.
M3 Muscarinic Receptor Signaling Pathway
Activation of the M3 muscarinic receptor by acetylcholine initiates a signaling cascade leading to smooth muscle contraction. This compound acts as a competitive antagonist, blocking acetylcholine from binding to the M3 receptor and thereby inhibiting this pathway.
Caption: M3 Muscarinic Receptor Signaling Pathway and Point of Inhibition by this compound.
Experimental Protocols
Radioligand Binding Assay for M3 Receptor Affinity
This protocol determines the binding affinity (Kᵢ) of this compound for the M3 muscarinic receptor through competitive binding with a radiolabeled antagonist.
Caption: Workflow for a Radioligand Binding Assay to determine this compound affinity.
Methodology:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the M3 muscarinic receptor (e.g., CHO-K1 cells) in an ice-cold buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the pellet and resuspend it in an appropriate assay buffer to a final protein concentration of 50-200 µg/mL.[6]
-
-
Assay Setup:
-
In a 96-well plate, add the following in order:
-
Assay buffer for total binding determination.
-
A high concentration of a non-labeled muscarinic antagonist (e.g., 1 µM atropine) for non-specific binding determination.[6]
-
Varying concentrations of this compound for the competition curve.
-
A fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]N-methylscopolamine ([³H]NMS) or [³H]4-DAMP) at a concentration close to its dissociation constant (Kd).[6][7]
-
The membrane suspension.
-
-
-
Incubation:
-
Incubate the plate at room temperature (25°C) for 60-90 minutes to allow the binding to reach equilibrium.[6]
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[6]
-
-
Counting:
-
Place the filters into scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[6]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site binding model to determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
-
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by a muscarinic agonist.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Augmented acetylcholine-induced, Rho-mediated Ca2+ sensitization of bronchial smooth muscle contraction in antigen-induced airway hyperresponsive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional characterization of the muscarinic receptor in rat lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Muscarinic Antagonist Reduces Airway Inflammation and Bronchoconstriction Induced by Ambient Particulate Matter in a Mouse Model of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapacuronium augments acetylcholine-induced bronchoconstriction via positive allosteric interactions at the M3 muscarinic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Augmented acetylcholine-induced, Rho-mediated Ca2+ sensitization of bronchial smooth muscle contraction in antigen-induced airway hyperresponsive rats - PMC [pmc.ncbi.nlm.nih.gov]
J-104129 Administration in Preclinical Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
J-104129 is a potent and selective antagonist of the muscarinic M3 receptor, a key G-protein coupled receptor involved in the regulation of smooth muscle contraction and glandular secretion.[1] Its high selectivity for the M3 subtype over the M2 subtype makes it a valuable research tool for elucidating the specific roles of M3 receptors in physiological and pathological processes. Notably, its ability to inhibit acetylcholine (B1216132) (ACh)-induced bronchoconstriction in preclinical models suggests its potential therapeutic utility in obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2]
These application notes provide a comprehensive overview of the preclinical administration of this compound, including its pharmacological data, detailed protocols for in vitro and in vivo characterization, and a summary of the key signaling pathways involved.
Quantitative Data Summary
The following tables summarize the key pharmacological parameters of this compound, facilitating the design of preclinical experiments.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Organism | Ki (nM) | Reference |
| Human M3 | Human | 4.2 | |
| Human M1 | Human | 19 | |
| Human M2 | Human | 490 |
Table 2: In Vitro Functional Antagonism of this compound
| Tissue/Cell Type | Receptor | Agonist | KB (nM) | Reference |
| Rat Trachea | M3 | Acetylcholine | 3.3 | |
| Rat Right Atria | M2 | Acetylcholine | 170 |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Effect Measured | Route of Administration | ED50 | Reference |
| Rat | Antagonism of ACh-induced bronchoconstriction | Oral | 0.58 mg/kg | [1][2] |
Signaling Pathway
The primary mechanism of action of this compound is the competitive antagonism of the M3 muscarinic receptor. In airway smooth muscle, activation of the M3 receptor by acetylcholine initiates a signaling cascade that leads to muscle contraction. This compound blocks this initial step.
References
Troubleshooting & Optimization
J-104129 off-target effects at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using J-104129. The information focuses on addressing potential off-target effects, particularly at high concentrations, and provides guidance on how to interpret and troubleshoot unexpected experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective antagonist of the muscarinic M3 receptor.[1][2] It exhibits significantly higher affinity for the M3 receptor subtype compared to the M2 and M1 subtypes.[1][2] Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine (B1216132) in the central and peripheral nervous systems.[3][4]
Q2: What are the known selectivity and potency values for this compound?
The selectivity of this compound has been determined through radioligand binding assays. The affinity (Ki) and antagonist activity (KB) values are summarized in the table below.
| Receptor | Species | Assay Type | Value | Selectivity vs. M3 |
| M3 | Human | Ki | 4.2 nM | - |
| M1 | Human | Ki | 19 nM | ~4.5-fold |
| M2 | Human | Ki | 490 nM | ~117-fold |
| M3 (trachea) | Rat | KB | 3.3 nM | - |
| M2 (atria) | Rat | KB | 170 nM | ~51.5-fold |
Data compiled from multiple sources.[1][2]
Q3: What are potential off-target effects of this compound at high concentrations?
While this compound is highly selective for the M3 receptor, at high concentrations, it may interact with other muscarinic receptor subtypes (M1, M2, M4, M5) due to the increased drug concentration overwhelming the selectivity profile.[5] Additionally, high concentrations of any small molecule can lead to non-specific binding to other GPCRs, ion channels, or enzymes, potentially causing unexpected cellular responses.[6]
Q4: What are the common signs of off-target effects in my experiments?
Common indicators of off-target effects include:
-
Inconsistent results that are not reproducible.
-
Unexpected cellular phenotypes that cannot be explained by the known function of the M3 receptor.
-
Cell toxicity or a significant decrease in cell viability at concentrations where the on-target effect should be saturated.[7][8]
-
Biphasic dose-response curves , where the expected effect at lower concentrations is reversed or altered at higher concentrations.[5]
Troubleshooting Guides
This section provides guidance on how to troubleshoot unexpected results that may be due to off-target effects of this compound.
Issue 1: Unexpected Cellular Phenotype or Biological Response
If you observe a cellular effect that is not consistent with M3 receptor antagonism, consider the following troubleshooting steps:
Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
Detailed Steps:
-
Confirm M3 Receptor Engagement:
-
Use a Structurally Different M3 Antagonist: Employ another known M3 antagonist with a different chemical scaffold. If the unexpected phenotype persists, it is less likely to be a compound-specific off-target effect.
-
Directly Measure M3 Binding: If possible, perform a competitive binding assay with a known M3 receptor radioligand to confirm that this compound is occupying the M3 receptor at the concentrations used in your experiment.
-
-
Investigate Other Muscarinic Receptor Subtypes:
-
Use Subtype-Selective Antagonists: Compare the effects of this compound with antagonists that are selective for other muscarinic subtypes (e.g., pirenzepine (B46924) for M1, methoctramine (B27182) for M2).
-
Utilize Single-Subtype Expression Systems: Test the effect of high concentrations of this compound in cell lines engineered to express only a single muscarinic receptor subtype (M1, M2, M4, or M5).
-
-
Assess for Non-Specific or Toxic Effects:
-
Cell Viability Assay: Perform a dose-response curve for this compound using a cell viability assay, such as the MTT assay, to determine if the observed phenotype is a result of general cytotoxicity.
-
Broad Panel Screening: If resources permit, screen this compound against a commercial panel of GPCRs and other common off-target proteins to identify potential unintended interactions.
-
Issue 2: High Level of Cell Death or Toxicity
If you observe significant cytotoxicity, it is crucial to determine if this is an on-target or off-target effect.
Logical Relationship Diagram
Caption: Differentiating on-target vs. off-target cytotoxicity.
Detailed Steps:
-
Titrate the Concentration: Determine the lowest concentration of this compound that elicits the desired M3 antagonism without causing significant cell death.
-
Control for Solvent Toxicity: Ensure that the vehicle (e.g., DMSO) concentration is the same across all experimental conditions and is not contributing to cytotoxicity.
-
Genetic Knockdown/Knockout: If feasible, use siRNA, shRNA, or CRISPR to reduce or eliminate the expression of the M3 receptor in your cell model. If the toxicity persists in the absence of the M3 receptor, it is likely an off-target effect.
-
Compare with Other M3 Antagonists: Test other selective M3 antagonists. If they do not produce the same level of toxicity at concentrations that achieve similar levels of M3 antagonism, the effect of this compound is likely off-target.
Experimental Protocols
Protocol 1: Muscarinic Receptor Radioligand Binding Assay
This protocol is for determining the binding affinity (Ki) of this compound for muscarinic receptors.[9][10][11]
Materials:
-
Cell membranes expressing the human muscarinic receptor subtype of interest.
-
Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS).
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Non-specific binding control (e.g., 1 µM atropine).
-
96-well filter plates.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add assay buffer, the appropriate concentration of radioligand, and either this compound, vehicle, or the non-specific binding control.
-
Add the cell membranes to initiate the binding reaction.
-
Incubate at room temperature for a specified time to reach equilibrium (e.g., 60-120 minutes).
-
Harvest the membranes onto the filter plates using a cell harvester and wash with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound and calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: MTT Cell Viability Assay
This protocol is for assessing the cytotoxic effects of this compound.[7][8][12][13]
Materials:
-
Cells of interest.
-
96-well cell culture plates.
-
This compound stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).
-
Plate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (and a vehicle control) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Remove the media and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Signaling Pathway Diagram
Muscarinic M3 Receptor Signaling Pathway
Caption: Simplified M3 receptor signaling pathway and the action of this compound.
References
- 1. This compound, a novel muscarinic M3 receptor antagonist with high selectivity for M3 over M2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. J 104129 fumarate | M3 Receptors | Tocris Bioscience [tocris.com]
- 3. Muscarinic antagonist - Wikipedia [en.wikipedia.org]
- 4. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Effects of muscarinic receptor antagonists on cocaine discrimination in wild-type mice and in muscarinic receptor M1, M2, and M4 receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unintended Effects of GPCR-Targeted Drugs on the Cancer Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. High Density Receptor-Ligand Binding Assays [sigmaaldrich.com]
- 12. scilit.com [scilit.com]
- 13. dojindo.com [dojindo.com]
Improving J-104129 stability in solution
Welcome to the technical support center for J-104129. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by providing guidance on improving the stability of this compound in solution.
Troubleshooting Guide
Researchers may encounter challenges with the stability of this compound in solution, leading to issues such as precipitation or loss of activity. This guide provides a systematic approach to troubleshooting these common problems.
Issue: Precipitation or Cloudiness Observed in this compound Solutions
Precipitation can occur when the solubility limit of this compound is exceeded in a particular solvent or upon changes in temperature.
| Parameter | Recommendation | Rationale |
| Solvent Choice | Primary stock solutions are best prepared in DMSO. For aqueous working solutions, ensure the final DMSO concentration is kept low (typically <0.5%) to avoid cell toxicity. | This compound has good solubility in DMSO (20-50 mg/mL).[1][2] Diluting a concentrated DMSO stock into an aqueous buffer can cause precipitation if the compound is not sufficiently soluble in the final aqueous system. |
| Concentration | Prepare stock solutions at a concentration that allows for accurate dilution into your experimental medium without exceeding the solubility limit in the final solution. | High-concentration stock solutions are more prone to precipitation, especially during freeze-thaw cycles.[3] |
| pH of Aqueous Buffer | The stability of many compounds is pH-dependent.[3] Experiment with a range of pH values for your aqueous buffer to determine the optimal condition for this compound solubility. | While specific data for this compound is not available, pH can influence the ionization state of a compound, affecting its solubility. |
| Temperature | Thaw frozen stock solutions slowly at room temperature and ensure the solution is vortexed gently to ensure complete dissolution before use.[3] | Rapid thawing can lead to localized high concentrations and precipitation. |
Issue: Inconsistent Experimental Results or Loss of Compound Activity
This may indicate degradation of this compound in your stock or working solutions.
| Parameter | Recommendation | Rationale |
| Storage Conditions | Store powder at 2-8°C for short-term and -20°C for long-term storage.[1] Store DMSO stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles.[4] | Repeated freeze-thaw cycles can introduce moisture and accelerate degradation.[3] Elevated temperatures can speed up chemical degradation.[3] |
| Light Exposure | Protect solutions from light by using amber vials or by wrapping containers in foil.[3] | Exposure to UV and visible light can induce photochemical degradation of small molecules.[3] |
| Air (Oxygen) Exposure | For long-term storage of stock solutions, consider purging the vial headspace with an inert gas like argon or nitrogen before sealing.[3] | Compounds can be susceptible to oxidation, leading to a loss of activity.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Based on available data, DMSO is the recommended solvent for preparing stock solutions of this compound, with a solubility of up to 50.06 mg/mL.[2] Ethanol can also be used, with a lower maximum concentration of 25.03 mg/mL.[2]
Q2: How should I store my this compound stock solutions?
A2: For long-term stability, it is recommended to store stock solutions in DMSO at -80°C.[4] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best to aliquot the stock solution into smaller, single-use volumes.[3]
Q3: I observed a color change in my this compound solution. What should I do?
A3: A color change in your solution often indicates chemical degradation or oxidation.[3] It is strongly advised not to use a solution that has changed color. Prepare a fresh stock solution from the solid compound.
Q4: Can I prepare aqueous working solutions of this compound in advance?
A4: The stability of this compound in aqueous solutions over time has not been extensively reported. It is generally recommended to prepare fresh aqueous working solutions for each experiment by diluting the DMSO stock solution immediately before use. This minimizes the risk of degradation in the aqueous environment.
Q5: My this compound is not dissolving well in my aqueous buffer. What can I do?
A5: If you observe poor solubility when diluting your DMSO stock into an aqueous buffer, consider the following:
-
Lower the final concentration: You may be exceeding the aqueous solubility limit.
-
Increase the percentage of DMSO: Be mindful of the tolerance of your cell line, but a slightly higher DMSO concentration (e.g., up to 0.5%) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration.
-
Sonication: Gentle sonication can sometimes help to dissolve the compound.
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Weighing the Compound: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Adding Solvent: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution gently until the powder is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protecting (amber) polypropylene (B1209903) tubes.
-
Storage: Store the aliquots at -80°C.
Protocol for Assessing this compound Stability in an Experimental Medium
This protocol provides a general method to assess the stability of this compound in your specific experimental buffer or cell culture medium.
-
Prepare Working Solution: Dilute the this compound DMSO stock solution into your experimental medium to the final working concentration.
-
Timepoint Zero (T=0): Immediately after preparation, take an aliquot of the working solution. This will serve as your baseline. Analyze this sample by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the initial peak area of this compound.
-
Incubation: Incubate the remaining working solution under your experimental conditions (e.g., 37°C, 5% CO₂).
-
Subsequent Timepoints: At various time points (e.g., 2, 4, 8, 24 hours), take additional aliquots from the incubated solution.
-
Sample Analysis: Analyze each aliquot by HPLC under the same conditions as the T=0 sample.
-
Data Analysis: Compare the peak area of this compound at each time point to the peak area at T=0. A decrease in the peak area over time suggests instability.
Visualizations
Caption: this compound acts as an antagonist to the M3 receptor.
Caption: A workflow for troubleshooting this compound stability.
Caption: Workflow for preparing this compound solutions.
References
- 1. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gq Signaling Pathway → Area → Sustainability [lifestyle.sustainability-directory.com]
Optimizing J-104129 Concentration for Cell Culture: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using J-104129 in cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Quick Reference Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Species | Reference |
| Binding Affinity (Ki) | |||
| M3 Receptor | 4.2 nM | Human | [1] |
| M1 Receptor | 19 nM | Human | [1] |
| M2 Receptor | 490 nM | Human | [1] |
| Functional Antagonism (KB) | 3.3 nM | Rat Trachea | [1] |
| Solubility | |||
| DMSO | ≥ 20 mg/mL | - | [1] |
| Ethanol | < 25.03 mg/mL | - | [1] |
| Storage | 2-8°C | - | [1] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective competitive antagonist of the muscarinic M3 receptor.[1] It works by binding to the M3 receptor and preventing the binding of the natural agonist, acetylcholine (B1216132) (ACh), thereby blocking the downstream signaling cascade. The M3 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq family of G-proteins.[2] Inhibition of this pathway prevents the activation of phospholipase C (PLC), the subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and the resulting mobilization of intracellular calcium.[2]
Q2: What is a recommended starting concentration for this compound in a cell-based assay?
A2: A specific, universally optimal concentration for this compound in all cell culture experiments has not been established in the literature. However, based on its high affinity for the human M3 receptor (Ki = 4.2 nM), a good starting point for a dose-response experiment would be in the low nanomolar to low micromolar range. We recommend performing a concentration-response curve (e.g., 1 nM to 10 µM) to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
Q3: How can I be sure that the effect I am seeing is specifically due to M3 receptor antagonism?
A3: To confirm the specificity of this compound's effect, you can perform several control experiments:
-
Use a control cell line: Employ a cell line that does not express the M3 receptor. This compound should not elicit a response in these cells.
-
Use another M3 antagonist: Compare the effects of this compound with another well-characterized M3 antagonist, such as 4-DAMP.[2]
-
Rescue experiment: After treatment with this compound, try to overcome the blockade by adding a high concentration of an M3 agonist like acetylcholine or carbachol.
-
Schild Analysis: This quantitative method can be used to confirm competitive antagonism and to determine the antagonist's affinity (pA2 value).[1]
Q4: What cell lines are suitable for studying this compound's effects?
A4: The choice of cell line depends on your research question.
-
Recombinant cell lines: Chinese Hamster Ovary (CHO) or Human Osteosarcoma (U2OS) cells engineered to stably express the human M3 receptor are excellent choices for specific M3 signaling studies.
-
Endogenously expressing cell lines: Some cell lines naturally express functional M3 receptors. For example, several small cell lung carcinoma (SCLC) cell lines have been shown to express M3 receptors and respond to muscarinic agonists and antagonists.
Q5: How should I prepare my stock solution of this compound?
A5: this compound is soluble in DMSO at concentrations of 20 mg/mL or higher.[1] We recommend preparing a high-concentration stock solution in sterile DMSO (e.g., 10 mM) and storing it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing your working concentrations, ensure the final concentration of DMSO in your cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound | 1. Suboptimal Concentration: The concentration of this compound may be too low to effectively antagonize the M3 receptor in your system. 2. Low/No M3 Receptor Expression: The cell line you are using may not express the M3 receptor or may express it at very low levels. 3. Agonist Concentration Too High: If you are co-treating with an agonist, its concentration might be too high, overcoming the competitive antagonism of this compound. 4. Compound Degradation: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | 1. Perform a Dose-Response Experiment: Test a wider range of this compound concentrations (e.g., from 1 nM to 10 µM). 2. Verify M3 Receptor Expression: Check for M3 receptor expression in your cell line using techniques like RT-qPCR, Western blot, or flow cytometry. Consider using a cell line known to express M3 receptors. 3. Optimize Agonist Concentration: Perform a dose-response curve for your agonist to determine its EC50 and use a concentration around the EC80 for your antagonism assays. 4. Prepare Fresh Stock Solution: Prepare a fresh stock solution of this compound from a new vial and store it properly in aliquots. |
| High Cell Death or Cytotoxicity | 1. This compound Concentration Too High: The concentration of this compound used may be cytotoxic to your cells. 2. DMSO Toxicity: The final concentration of DMSO in the culture medium may be too high. 3. Off-Target Effects: At very high concentrations, this compound might have off-target effects leading to cell death. | 1. Determine the Cytotoxic Concentration: Perform a cell viability assay (e.g., MTT, Calcein-AM/EthD-1) with a range of this compound concentrations to determine its IC50 or CC50. Use concentrations well below this value for your functional assays. 2. Reduce Final DMSO Concentration: Ensure the final DMSO concentration in your culture medium is below 0.1%. Include a vehicle control (DMSO alone) in your experiments. 3. Lower the Concentration: Use the lowest effective concentration of this compound determined from your dose-response experiments. |
| Inconsistent or Variable Results | 1. Cell Passage Number: High passage numbers can lead to changes in cell characteristics, including receptor expression levels. 2. Cell Health and Density: Inconsistent cell health or seeding density can lead to variability in experimental outcomes. 3. Inconsistent Agonist/Antagonist Addition: Variations in the timing and order of compound addition can affect the results. | 1. Use Low Passage Cells: Use cells with a consistent and low passage number for all experiments. 2. Standardize Cell Culture Conditions: Ensure consistent cell seeding density and monitor cell health and morphology before each experiment. 3. Standardize Experimental Protocol: Pre-incubate cells with this compound for a consistent period before adding the agonist. Use automated or semi-automated liquid handling for precise compound addition. |
Experimental Protocols
Determining the Optimal Non-Toxic Concentration of this compound using a Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (sterile)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in complete culture medium. A suggested range is 0 (vehicle control), 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, and 100 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Incubate for a period relevant to your planned functional assay (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited). For your functional assays, use concentrations of this compound that show high cell viability (e.g., >90%).
Measuring M3 Receptor Antagonism using a Calcium Mobilization Assay
This protocol describes how to measure the inhibitory effect of this compound on agonist-induced intracellular calcium release.
Materials:
-
Cells expressing M3 receptors (e.g., CHO-M3 or U2OS-M3)
-
Complete cell culture medium
-
This compound
-
M3 receptor agonist (e.g., Acetylcholine or Carbachol)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
96-well black-walled, clear-bottom cell culture plates
-
Fluorescence plate reader with kinetic reading capabilities and injectors
Procedure:
-
Cell Seeding: Seed M3-expressing cells in a 96-well black-walled, clear-bottom plate and allow them to form a confluent monolayer.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS. Remove the culture medium, wash the cells with HBSS, and add the loading buffer to each well. Incubate for 30-60 minutes at 37°C in the dark.
-
Wash: Gently wash the cells twice with HBSS to remove excess dye. Leave a final volume of 100 µL of HBSS in each well.
-
This compound Pre-incubation: Add your desired concentrations of this compound (in HBSS) to the wells. Include a vehicle control. Incubate for 15-30 minutes at room temperature in the dark.
-
Calcium Measurement: Place the plate in the fluorescence plate reader. Set the reader to record fluorescence intensity over time (kinetic read).
-
Agonist Injection: After establishing a stable baseline fluorescence, use the plate reader's injector to add a pre-determined concentration of the M3 agonist (e.g., EC80 concentration) to all wells.
-
Data Recording: Continue recording the fluorescence for a few minutes to capture the peak calcium response.
-
Data Analysis: The antagonist effect of this compound is determined by its ability to inhibit the agonist-induced increase in fluorescence. Calculate the percentage of inhibition for each this compound concentration compared to the agonist-only control. Plot the percentage of inhibition against the log of the this compound concentration to determine its IC50 value.
Visualizations
Caption: M3 Muscarinic Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the antagonist activity of this compound.
References
Technical Support Center: J-104129 Solubility and Handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the poor aqueous solubility of J-104129, a potent and selective muscarinic M3 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
A1: this compound is sparingly soluble in aqueous solutions. The commercially available fumarate (B1241708) salt of this compound exhibits the following solubility in organic solvents:
| Solvent | Concentration | Reference |
| DMSO | ~20 mg/mL | |
| Ethanol (B145695) | < 25.03 mg/mL | [1] |
Q2: I am observing precipitation of this compound when I dilute my DMSO stock in aqueous buffer for my in vitro assay. What can I do?
A2: This is a common issue due to the hydrophobic nature of this compound. Here are several troubleshooting steps:
-
Lower the final concentration: The most straightforward approach is to use a lower final concentration of this compound in your assay.
-
Increase the percentage of DMSO in the final solution: While it is crucial to consider the tolerance of your cell line or assay to DMSO, a slight increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) can sometimes maintain solubility. Always run a vehicle control with the same final DMSO concentration.
-
Use a different co-solvent: Consider using ethanol as a primary solvent for your stock solution, as this compound also shows solubility in it.
-
Incorporate surfactants or cyclodextrins: For cell-based assays, low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help maintain solubility. Alternatively, cyclodextrins such as hydroxypropyl-β-cyclodextrin (HP-β-CD) can be used to form inclusion complexes and enhance aqueous solubility.
Q3: How should I prepare this compound for in vivo studies?
A3: The optimal formulation for in vivo studies will depend on the route of administration. While one study mentions oral administration of this compound in rats, the specific vehicle was not detailed. Based on general practices for poorly soluble compounds, here are some starting points:
-
Oral Administration: A common approach is to formulate this compound as a suspension. This can be achieved by using vehicles containing suspending agents like carboxymethylcellulose (CMC) and a wetting agent such as Tween® 80. A typical vehicle might consist of 0.5% - 1% CMC with 0.1% - 0.5% Tween® 80 in sterile water.
-
Parenteral Administration: For intravenous or intraperitoneal injections, a co-solvent system is often necessary. A mixture of DMSO and polyethylene (B3416737) glycol (PEG) 400, further diluted with saline or phosphate-buffered saline (PBS), can be a viable option. It is critical to perform pilot studies to ensure the tolerability of the chosen vehicle in the animal model.
Q4: What are the predicted physicochemical properties of this compound that influence its solubility?
A4: Based on computational predictions, the following physicochemical properties of this compound are noteworthy:
| Property | Predicted Value | Implication for Solubility |
| pKa | Basic pKa: 8.5 - 9.5 | The molecule is likely to be positively charged at physiological pH, which can slightly improve aqueous solubility compared to the neutral form. However, the overall hydrophobicity still dominates. |
| logP | 4.0 - 5.0 | This high logP value indicates a very hydrophobic molecule, which is consistent with its poor aqueous solubility. |
These predicted values underscore the challenges in dissolving this compound in aqueous media and highlight the need for solubility enhancement techniques.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in aqueous buffer | Low aqueous solubility of this compound. | - Lower the final concentration of this compound.- Increase the final percentage of the organic co-solvent (e.g., DMSO), ensuring it is tolerated by the experimental system.- Prepare a fresh dilution from the stock solution immediately before use.- Consider using a formulation with a solubilizing agent like Tween® 80 or HP-β-CD. |
| Inconsistent results in bioassays | Poor solubility leading to variable effective concentrations. | - Visually inspect all solutions for any signs of precipitation before use.- Vortex solutions thoroughly before adding to the assay.- Validate the solubility of this compound in your specific assay medium at the desired concentration. |
| Difficulty in preparing a stable stock solution | Inappropriate solvent or concentration. | - Use high-purity, anhydrous DMSO to prepare stock solutions.- Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Adverse effects in in vivo studies unrelated to M3 antagonism | Vehicle toxicity. | - Conduct a vehicle-only toxicity study in your animal model.- Minimize the concentration of organic co-solvents in the final formulation.- Consider alternative formulation strategies such as lipid-based formulations or nanosuspensions. |
Experimental Protocols
Protocol 1: Preparation of this compound for Ex Vivo Tissue Bath Experiments
This protocol is adapted from a study where this compound was used in guinea pig fundus smooth muscle strips.
Materials:
-
This compound fumarate
-
Dimethyl sulfoxide (B87167) (DMSO), high purity
-
Physiological Salt Solution (PSS) of choice (e.g., Krebs-Henseleit solution)
Procedure:
-
Prepare a concentrated stock solution: Accurately weigh the required amount of this compound fumarate and dissolve it in high-purity DMSO to create a concentrated stock solution (e.g., 10 mM). Ensure the compound is completely dissolved by vortexing.
-
Dilution in PSS: On the day of the experiment, perform serial dilutions of the DMSO stock solution in the physiological salt solution to achieve the desired final concentrations.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO used for the highest concentration of this compound to the PSS.
-
Application to tissue bath: Add the final diluted solutions of this compound or the vehicle control to the tissue bath.
Note: The final concentration of DMSO in the tissue bath should be kept as low as possible (ideally ≤ 0.1%) to avoid solvent effects on the tissue.
Signaling Pathway and Experimental Workflow Diagrams
Caption: M3 Muscarinic Receptor Signaling Pathway and the antagonistic action of this compound.
Caption: General experimental workflow for using this compound, including a troubleshooting loop for solubility issues.
References
Technical Support Center: Vehicle Selection and Troubleshooting for In Vivo Experiments
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the critical process of vehicle selection for the in vivo administration of test compounds. Given that J-104129 is a pharmacologically active M3 muscarinic receptor antagonist, it is unsuitable for use as an inert vehicle control.[1][2] This resource, therefore, focuses on the principles and practices of choosing and troubleshooting appropriate vehicles for delivering pharmacologically active agents like this compound in preclinical studies.
An appropriate vehicle is crucial for ensuring the accurate and reproducible delivery of a test compound, thereby guaranteeing the validity of experimental results.[3] The selection of a vehicle is contingent upon the physicochemical properties of the compound, the intended route of administration, and the potential for vehicle-induced toxicity or off-target effects.[4][5]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My test compound is poorly soluble in aqueous solutions. What are my options for an in vivo vehicle?
A1: Poor aqueous solubility is a common challenge in preclinical research.[2] Several strategies can be employed to formulate poorly soluble compounds for in vivo administration. The choice of vehicle will depend on the compound's specific properties and the experimental design.
-
Co-solvent systems: A common approach involves dissolving the compound in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), and then diluting it with an aqueous carrier like saline or phosphate-buffered saline (PBS).[4][6]
-
Surfactant-based vehicles: Surfactants like Tween 80 or Cremophor EL can be used to create micelles or emulsions that encapsulate the hydrophobic compound, allowing it to be suspended in an aqueous medium.[7]
-
Lipid-based vehicles: For highly lipophilic compounds, oil-based vehicles such as corn oil, sesame oil, or olive oil can be used for oral or intraperitoneal administration.[4]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[7][8]
-
Suspensions: If a compound cannot be fully dissolved, it can be administered as a suspension. This involves reducing the particle size of the compound (e.g., through micronization) and suspending it in a vehicle containing a suspending agent, such as carboxymethylcellulose (CMC), to ensure a uniform dose.[7]
Q2: My compound precipitates out of the vehicle solution during preparation or upon dilution. How can I resolve this?
A2: Precipitation indicates that the compound's solubility limit has been exceeded in the chosen vehicle system. This can lead to inaccurate dosing and reduced bioavailability.
Troubleshooting Steps:
-
Optimize the Co-solvent Ratio: If using a co-solvent system (e.g., DMSO/saline), try adjusting the ratio. A higher percentage of the organic solvent may be needed to maintain solubility. However, be mindful of the potential for solvent toxicity.[8]
-
Incorporate a Surfactant: Adding a surfactant like Tween 80 can help to stabilize the compound in the aqueous phase and prevent precipitation.[9]
-
Use a Different Vehicle System: Consider switching to a lipid-based formulation or a cyclodextrin-based vehicle if a co-solvent system is not effective.
-
Prepare a Suspension: If solubility remains a challenge, preparing a fine-particle suspension with a suitable suspending agent is a viable alternative.[10]
-
Check the pH: The solubility of ionizable compounds can be highly pH-dependent. Adjusting the pH of the vehicle may improve solubility.
Q3: I am observing unexpected toxicity or off-target effects in my vehicle control group. What could be the cause?
A3: The vehicle itself can sometimes elicit biological effects, confounding the interpretation of experimental results.[11]
Potential Causes and Solutions:
-
Solvent Toxicity: Organic solvents like DMSO and ethanol (B145695) can have intrinsic biological and toxicological effects, especially at higher concentrations.[11][12][13] It is crucial to keep the concentration of such solvents as low as possible and to include a vehicle-only control group to account for these effects.[12]
-
Excipient-Induced Effects: Some surfactants and solubilizing agents have been reported to cause physiological changes.[11] For example, Cremophor EL has been associated with hypersensitivity reactions.
-
Route of Administration: The tolerability of a vehicle can vary depending on the route of administration. For instance, vehicles appropriate for oral gavage may not be suitable for intravenous injection.[1]
To mitigate these issues, always conduct a thorough literature search on the potential effects of your chosen vehicle and run a pilot study to assess its tolerability in your animal model.
Quantitative Data on Common In Vivo Vehicles
The following table summarizes the properties and common uses of frequently employed vehicles in preclinical research.
| Vehicle Component | Primary Role | Common Concentration Range (Parenteral) | Key Considerations |
| Saline (0.9% NaCl) | Aqueous Carrier | N/A | Isotonic and well-tolerated.[4] Suitable for water-soluble compounds. |
| DMSO | Organic Co-solvent | <10% v/v | Excellent solubilizing power for many nonpolar compounds. Can have intrinsic biological and toxicological effects.[11][12][13] |
| PEG-300 / PEG-400 | Organic Co-solvent | 10-50% v/v | Good for compounds with intermediate solubility. Can cause neuromotor toxicity at high doses.[12][13] |
| Tween 80 | Surfactant | 0.5-5% v/v | Helps to create stable emulsions and prevent precipitation. Generally well-tolerated at low concentrations.[7] |
| Carboxymethylcellulose | Suspending Agent | 0.5-2% w/v | Used to create uniform suspensions for insoluble compounds. Generally considered inert.[12] |
| Corn Oil | Lipid Vehicle | N/A (Oral/IP) | Suitable for highly lipophilic compounds. Generally well-tolerated.[4] |
| Hydroxypropyl-β-cyclodextrin | Solubilizing Agent | 20-40% w/v | Forms inclusion complexes to enhance aqueous solubility.[7] |
Experimental Protocols
Protocol: Preparation of a DMSO/PEG-300/Tween 80/Saline Vehicle for a Poorly Soluble Compound
This protocol describes the preparation of a common vehicle system for oral or intraperitoneal administration.
Materials:
-
Test compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 300 (PEG-300)
-
Tween 80
-
Sterile Saline (0.9% NaCl)
-
Sterile vials and syringes
Procedure:
-
Weigh the Test Compound: Accurately weigh the required amount of the test compound and place it in a sterile vial.
-
Initial Dissolution in DMSO: Add a minimal volume of DMSO to the vial to dissolve the compound completely. For example, to achieve a final DMSO concentration of 10%, you would use 100 µL of DMSO for a final volume of 1 mL. Vortex or sonicate until the solution is clear.
-
Addition of Co-solvent: Add the required volume of PEG-300 to the solution. For a final concentration of 40% PEG-300 in 1 mL, add 400 µL. Mix thoroughly.
-
Addition of Surfactant: Add the required volume of Tween 80. For a final concentration of 5% Tween 80 in 1 mL, add 50 µL. Mix thoroughly.
-
Final Dilution with Saline: Slowly add sterile saline to reach the final desired volume while vortexing to prevent precipitation. For a 1 mL final volume, you would add 450 µL of saline.
-
Vehicle Control Preparation: In a separate vial, prepare the vehicle control by following steps 2-5 without adding the test compound.
-
Administration: Administer the formulation to the test group and an equal volume of the vehicle control to the control group immediately after preparation.
Visualizations
Caption: Workflow for preparing a test formulation and a corresponding vehicle control.
Caption: Decision tree for selecting an appropriate in vivo vehicle.
Caption: Potential issues arising from improper vehicle formulation.
References
- 1. researchgate.net [researchgate.net]
- 2. altasciences.com [altasciences.com]
- 3. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical formulations for discovery and toxicology: physicochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: J-104129 Functional Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing J-104129 in functional assays. The information is tailored for scientists in drug development and related fields to help identify and resolve potential artifacts and experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the muscarinic M3 receptor.[1][2] It functions by competitively blocking the binding of acetylcholine (B1216132) and other muscarinic agonists to the M3 receptor, thereby inhibiting downstream signaling pathways.[3]
Q2: What is the selectivity profile of this compound?
This compound exhibits high selectivity for the M3 receptor over other muscarinic receptor subtypes, particularly the M2 receptor. This selectivity is crucial for minimizing off-target effects in experimental systems where multiple muscarinic receptor subtypes are present.
Quantitative Data Summary: this compound Receptor Binding Affinity
| Receptor Subtype | Ki (nM) | Selectivity (fold vs. M2) |
| Human M1 | 19 | ~26 |
| Human M2 | 490 | 1 |
| Human M3 | 4.2 | ~117 |
Data compiled from publicly available research.[1][2]
Q3: Which functional assays are commonly used to characterize this compound activity?
Common functional assays include calcium mobilization assays and inositol (B14025) phosphate (B84403) (IP) accumulation assays. These assays measure downstream events following M3 receptor activation, which is coupled to the Gq signaling pathway.
Troubleshooting Guides
Issue 1: Higher than expected baseline signal in a calcium mobilization assay.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cell Health and Viability: Poor cell health can lead to leaky membranes and elevated intracellular calcium. | 1. Verify cell viability using a trypan blue exclusion assay. 2. Ensure cells are not over-confluent. 3. Use cells within a consistent and low passage number. | Viability should be >95%. Optimized cell density should result in a stable baseline. |
| Assay Buffer Composition: Components in the assay buffer may be causing cellular stress or autofluorescence. | 1. Check the buffer for components known to affect calcium levels (e.g., high potassium). 2. Test for autofluorescence of the buffer and this compound itself. | A stable, low baseline fluorescence should be achieved with an optimized buffer. |
| Constitutive Receptor Activity: The cell line may exhibit agonist-independent (constitutive) M3 receptor activity. | 1. Treat cells with a known inverse agonist for the M3 receptor to see if the baseline is reduced. 2. If constitutive activity is confirmed, this compound may act as an inverse agonist, reducing the baseline signal. | A reduction in baseline signal upon treatment will confirm constitutive activity. |
Issue 2: Incomplete inhibition of agonist response by this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient this compound Concentration or Incubation Time: The concentration of this compound may be too low, or the pre-incubation time may be too short to reach equilibrium. | 1. Perform a full concentration-response curve for this compound to determine its IC50. 2. Increase the pre-incubation time with this compound before adding the agonist. | A clear concentration-dependent inhibition should be observed, and a longer pre-incubation may increase the potency of this compound. |
| High Agonist Concentration: The agonist concentration used may be too high, making it difficult for a competitive antagonist to be effective. | 1. Use an agonist concentration at or near its EC80 value. 2. Perform a Schild analysis to confirm competitive antagonism. | A rightward shift in the agonist dose-response curve with no change in the maximum response is indicative of competitive antagonism. |
| Presence of Other Receptor Subtypes: The cells may express other muscarinic receptor subtypes that are less sensitive to this compound and also contribute to the measured response. | 1. Use cell lines with confirmed expression of only the M3 receptor. 2. Use other subtype-selective antagonists to dissect the contribution of different receptors. | A more complete inhibition of the agonist response should be observed in a pure M3-expressing system. |
Issue 3: High well-to-well variability in an inositol phosphate (IP) accumulation assay.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variable IP production. | 1. Ensure a homogenous cell suspension before and during plating. 2. Use a calibrated multichannel pipette or an automated cell dispenser. | Reduced variability in the baseline and agonist-stimulated signals. |
| Inadequate Washing Steps: Residual medium or buffer can interfere with the assay reagents. | 1. Perform gentle but thorough washing steps. 2. Ensure complete removal of wash buffer before adding the next reagent. | Improved assay precision and a better signal-to-noise ratio. |
| Edge Effects in Microplates: Wells on the edge of the plate are prone to evaporation, leading to changes in reagent concentrations. | 1. Do not use the outer wells of the microplate for experimental samples. 2. Fill the outer wells with sterile water or PBS to maintain humidity. 3. Ensure proper sealing of the plate during incubations. | More consistent results across the plate and elimination of systematic errors related to well position. |
Experimental Protocols
Calcium Mobilization Assay Protocol
This protocol outlines a typical procedure for assessing the antagonist activity of this compound on M3 receptor-mediated calcium mobilization.
-
Cell Culture:
-
Culture CHO-K1 cells stably expressing the human M3 muscarinic receptor in a suitable medium (e.g., F-12K with 10% FBS and a selection antibiotic).
-
Plate the cells in a black, clear-bottom 96-well plate at a density of 40,000-60,000 cells per well and incubate for 18-24 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (B1678239) in a serum-free buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Wash the cells once with 200 µL of assay buffer.
-
Add 50 µL of the this compound dilutions to the respective wells and incubate for 15-30 minutes at 37°C.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare the agonist (e.g., carbachol) at a concentration that elicits an EC80 response.
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Record baseline fluorescence for 10-20 seconds.
-
Inject 50 µL of the agonist solution and continue recording the fluorescence signal for 60-120 seconds.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline from the peak fluorescence.
-
Plot the response as a function of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.
-
Inositol Monophosphate (IP1) Accumulation Assay Protocol
This protocol describes a method to measure the inhibitory effect of this compound on M3 receptor-mediated IP1 accumulation using a homogenous time-resolved fluorescence (HTRF) assay.
-
Cell Culture:
-
Culture HEK293 cells expressing the human M3 muscarinic receptor in a suitable medium.
-
Harvest the cells and resuspend them in stimulation buffer.
-
-
Assay Procedure:
-
In a 384-well white plate, add 5 µL of the cell suspension to each well.
-
Add 5 µL of this compound at various concentrations and incubate for 15 minutes at 37°C.
-
Add 5 µL of an EC80 concentration of an agonist (e.g., acetylcholine) and incubate for 30-60 minutes at 37°C.
-
Add 5 µL of the HTRF IP1-d2 reagent and 5 µL of the HTRF anti-IP1 cryptate reagent.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Signal Detection:
-
Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm after excitation at 320 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000).
-
The signal is inversely proportional to the amount of IP1 produced.
-
Plot the HTRF ratio against the this compound concentration and calculate the IC50.
-
Visualizations
Caption: M3 Muscarinic Receptor Signaling Pathway.
Caption: Calcium Mobilization Assay Workflow.
Caption: Troubleshooting Logic for this compound Assays.
References
Minimizing J-104129 degradation during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for storing and handling J-104129 to minimize degradation. The following information is compiled from manufacturer recommendations and an analysis of the chemical structure of this compound to infer potential degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Recommended storage conditions for this compound can vary slightly by manufacturer, but general guidelines are summarized below. Always refer to the product-specific information sheet provided by your supplier for the most accurate information.
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years | Protect from light and moisture. |
| +4°C | Short-term | For immediate use. | |
| In Solvent (e.g., DMSO, Ethanol) | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
Q2: I dissolved this compound in DMSO for my experiments. How should I store the stock solution?
A2: For stock solutions of this compound in solvents like DMSO or ethanol, it is recommended to store them at -80°C for long-term stability, for a period of up to one year. It is best practice to prepare single-use aliquots to prevent degradation that can be introduced by repeated freeze-thaw cycles.
Q3: My experimental results are inconsistent, and I suspect the this compound may have degraded. What should I do?
A3: Inconsistent results can be a sign of compound degradation. First, verify that the storage and handling conditions have been appropriate. If you suspect degradation, you can perform a purity analysis using High-Performance Liquid Chromatography (HPLC). Compare the chromatogram of your current sample to a fresh, newly prepared sample or the original certificate of analysis. The presence of new peaks or a decrease in the area of the main peak can indicate degradation.
Q4: What are the likely ways that this compound can degrade?
A4: Based on the chemical structure of this compound, the most probable degradation pathways are hydrolysis, oxidation, and photolysis.[1][2]
-
Hydrolysis: The amide bond in the this compound molecule can be susceptible to cleavage in the presence of water, especially under acidic or basic conditions, which would break the molecule into a carboxylic acid and an amine.[3][4][5][6][7]
-
Oxidation: The tertiary amine in the piperidine (B6355638) ring and the carbon-carbon double bond in the pentenyl side chain are potential sites for oxidation.[8][9][10][11][12][13][14][15][16][17]
-
Photolysis: Exposure to UV light can potentially lead to degradation, a common issue for many complex organic molecules.
To mitigate these, always store this compound in a cool, dark, and dry place, and use anhydrous solvents for preparing solutions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity in assays | Compound degradation due to improper storage. | 1. Review storage conditions of both solid and stock solutions against recommendations. 2. Prepare fresh stock solutions from solid compound. 3. If possible, test the purity of the suspected degraded stock solution using HPLC. |
| Appearance of unknown peaks in HPLC analysis | Formation of degradation products. | 1. Correlate the appearance of new peaks with any deviations in storage or handling procedures. 2. Consider performing forced degradation studies to identify potential degradants. 3. If the identity of the degradant is critical, consider analysis by mass spectrometry. |
| Precipitate forms in stock solution upon thawing | Poor solubility at lower temperatures or solvent evaporation. | 1. Gently warm the solution to room temperature and vortex to redissolve the precipitate. 2. Ensure the vial is properly sealed to prevent solvent evaporation. 3. If the issue persists, consider preparing fresh, lower concentration aliquots. |
Visualizing Potential Degradation and Experimental Workflows
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for suspected this compound degradation.
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment of this compound
This protocol provides a general method for assessing the purity of this compound. This method may require optimization for your specific equipment.
Objective: To determine the purity of a this compound sample and detect the presence of degradation products.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration of 50 µg/mL with a 50:50 mixture of Mobile Phase A and B.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 220 nm
-
Column Temperature: 30°C
-
Gradient:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 20 10 90 25 10 90 26 70 30 | 30 | 70 | 30 |
-
-
Analysis:
-
Run a blank (injection of diluent) first, followed by your this compound sample.
-
Integrate the peaks in the chromatogram. The purity can be calculated as the percentage of the main peak area relative to the total area of all peaks.
-
Protocol 2: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to understand its stability profile and identify potential degradation products.[2][18][19][20]
Objective: To identify the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
1 M HCl (for acidic hydrolysis)
-
1 M NaOH (for basic hydrolysis)
-
3% H₂O₂ (for oxidation)
-
HPLC system as described in Protocol 1
Procedure:
-
Prepare separate solutions of this compound at 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acidic Hydrolysis: Add an equal volume of 1 M HCl to one of the solutions. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Add an equal volume of 1 M NaOH to another solution. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add an equal volume of 3% H₂O₂ to a third solution. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate a solid sample of this compound at 80°C for 48 hours. Then, prepare a solution for analysis.
-
Photolytic Degradation: Expose a solution of this compound to a UV lamp (e.g., 254 nm) for 24 hours.
-
Control Sample: Keep one solution at -20°C, protected from light.
-
Analysis: Before HPLC analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze using the HPLC method described in Protocol 1. Compare the chromatograms of the stressed samples to the control sample to identify degradation peaks.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. nelsonlabs.com [nelsonlabs.com]
- 3. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 4. savemyexams.com [savemyexams.com]
- 5. Hydrolysis - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | Enzyme-catalyzed allylic oxidation reactions: A mini-review [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Catalytic Allylic Oxidation of Internal Alkenes to a Multifunctional Chiral Building Block - PMC [pmc.ncbi.nlm.nih.gov]
- 14. EP0092862A1 - Process for the oxidation of tertiary amines to amine oxides - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. Amine oxidation. Part IX. The electrochemical oxidation of some tertiary amines: the effect of structure on reactivity - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 17. adichemistry.com [adichemistry.com]
- 18. acdlabs.com [acdlabs.com]
- 19. biopharminternational.com [biopharminternational.com]
- 20. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: J-104129 Fumarate
This technical support center provides researchers, scientists, and drug development professionals with essential information for working with J-104129 fumarate (B1241708), a potent and selective M3 muscarinic receptor antagonist.
Frequently Asked Questions (FAQs)
1. What is this compound fumarate?
This compound fumarate is a potent and selective antagonist for the M3 muscarinic acetylcholine (B1216132) receptor.[1][2] It exhibits approximately 120-fold selectivity for the M3 receptor over the M2 receptor.[1][2] Its chemical name is (αR)-α-Cyclopentyl-α-hydroxy-N-[1-(4-methyl-3-pentenyl)-4-piperidinyl]benzeneacetamide fumarate.[1]
2. What is the mechanism of action of this compound fumarate?
This compound fumarate functions as a competitive antagonist at M3 muscarinic receptors.[3] By blocking the binding of acetylcholine, it inhibits the downstream signaling pathways activated by this receptor. The M3 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 protein.[1][4] Activation of this pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC).[4] this compound fumarate blocks these downstream effects by preventing the initial receptor activation.
3. What are the primary research applications for this compound fumarate?
This compound fumarate is primarily used in research to study the role of the M3 muscarinic receptor in various physiological processes. Given its high selectivity, it is a valuable tool for dissecting the specific functions of the M3 receptor subtype. A key application is in the study of airway smooth muscle contraction, and it has been shown to inhibit acetylcholine-induced bronchoconstriction.[4] This makes it a relevant compound for research into obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).[3][4]
4. How should I store and handle this compound fumarate?
This compound fumarate should be stored at +4°C.[1] It is supplied as a powder.[5] For preparing stock solutions, it is soluble in DMSO (up to 100 mM) and ethanol (B145695) (up to 50 mM).[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or no antagonist activity observed | Incorrect dosage/concentration: The concentration of this compound fumarate may be too low to effectively compete with the agonist. | Perform a dose-response curve to determine the optimal inhibitory concentration for your specific experimental setup. |
| Compound degradation: Improper storage or handling may have led to the degradation of the compound. | Ensure the compound has been stored correctly at +4°C and protected from light and moisture. Prepare fresh stock solutions. | |
| Solubility issues: The compound may not be fully dissolved in the experimental buffer, leading to a lower effective concentration. | Ensure complete dissolution in the appropriate solvent (DMSO or ethanol) before further dilution in aqueous buffers. Note the maximum solubility in these solvents.[1][2] | |
| Unexpected physiological effects in in vivo models | Off-target effects: Although highly selective for M3 over M2 receptors, at high concentrations, this compound may interact with other muscarinic receptor subtypes or other unrelated receptors. | Use the lowest effective concentration and consider using additional, structurally different M3 antagonists to confirm that the observed effects are M3-mediated. Be aware of the known side effects of muscarinic antagonists, such as dry mouth, blurred vision, and urinary retention.[3][6] |
| Pharmacokinetic issues: The route of administration, absorption, distribution, metabolism, and excretion of the compound can influence its efficacy in vivo. | Review the available literature for appropriate routes of administration and dosage for your animal model. The oral administration in rats has been documented with an ED50 of 0.58 mg/kg for antagonizing ACh-induced bronchoconstriction.[4] | |
| Variability between experiments | Inconsistent stock solution preparation: Variations in the preparation of stock solutions can lead to inconsistent results. | Prepare a large batch of stock solution, aliquot it, and store it appropriately to ensure consistency across multiple experiments. Be aware that the molecular weight can vary between batches due to hydration.[1][2] |
| Cell culture conditions: For in vitro experiments, variations in cell density, passage number, and serum concentration can affect receptor expression and signaling. | Standardize all cell culture parameters to minimize variability. |
Data Presentation
Quantitative Data for this compound Fumarate
| Parameter | Species | Value | Receptor Subtype |
| Ki | Human | 4.2 nM | M3 |
| Human | 19 nM | M1 | |
| Human | 490 nM | M2 | |
| KB | Rat (trachea) | 3.3 nM | M3 |
| Rat (right atria) | 170 nM | M2 | |
| ED50 | Rat (in vivo) | 0.58 mg/kg | N/A (ACh-induced bronchoconstriction) |
Data sourced from Tocris Bioscience and a 1999 publication in Bioorganic & Medicinal Chemistry.[1][2][4]
Experimental Protocols
While detailed, step-by-step protocols are highly specific to the experimental system, the following provides a general methodological framework based on published research.
In Vitro Assay: Inhibition of Acetylcholine-Induced Smooth Muscle Contraction (Isolated Rat Trachea)
-
Tissue Preparation: Isolate the trachea from a euthanized rat and prepare tracheal ring segments.
-
Organ Bath Setup: Mount the tracheal rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Equilibration: Allow the tissues to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes).
-
This compound Incubation: Add this compound fumarate to the organ bath at the desired concentration(s) and incubate for a predetermined time to allow for receptor binding.
-
Agonist Challenge: Induce contraction by adding a cumulative concentration of acetylcholine (ACh).
-
Data Acquisition: Record the isometric tension of the tracheal rings.
-
Analysis: Construct concentration-response curves for ACh in the presence and absence of this compound to determine the KB value.
In Vivo Assay: Antagonism of Acetylcholine-Induced Bronchoconstriction in Anesthetized Rats
-
Animal Preparation: Anesthetize the rats and cannulate the trachea for artificial ventilation. Insert a catheter into a carotid artery to monitor blood pressure and into a jugular vein for drug administration.
-
Bronchoconstriction Measurement: Use a method to measure changes in airway resistance or lung compliance, such as a whole-body plethysmograph.
-
This compound Administration: Administer this compound fumarate orally (p.o.) or via another desired route at various doses.
-
Agonist Challenge: After a suitable time for drug absorption and distribution, induce bronchoconstriction by administering a standardized dose of acetylcholine intravenously.
-
Data Analysis: Measure the inhibition of the ACh-induced bronchoconstrictor response at each dose of this compound to calculate the ED50 value.
Mandatory Visualizations
Signaling Pathway of the M3 Muscarinic Receptor and Inhibition by this compound
Caption: M3 muscarinic receptor signaling cascade and its inhibition by this compound.
Experimental Workflow: In Vitro Antagonism Assay
Caption: General workflow for an in vitro smooth muscle contraction assay.
References
- 1. Involvement of G alpha q/11 in m3-muscarinic receptor stimulation of phosphatidylinositol 4,5 bisphosphate-specific phospholipase C in rat parotid gland membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. J 104129 fumarate | M3 Receptors | Tocris Bioscience [tocris.com]
- 3. What are M3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. J104129 fumarate | Krackeler Scientific, Inc. [krackeler.com]
- 6. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with J-104129
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with J-104129, a potent and selective M3 muscarinic receptor antagonist.
Introduction to this compound
This compound is a selective antagonist for the M3 muscarinic acetylcholine (B1216132) receptor.[1] It displays significantly higher affinity for the M3 receptor subtype compared to M1 and M2 subtypes, making it a valuable tool for studying M3 receptor signaling and for potential therapeutic applications in conditions such as obstructive airway diseases.
Quantitative Data: this compound Receptor Binding Affinity
The following table summarizes the binding affinities (Ki values) of this compound for human muscarinic receptor subtypes.
| Receptor Subtype | Ki (nM) | Selectivity (fold) vs. M3 |
| Human M1 | 19 | 4.5 |
| Human M2 | 490 | 116.7 |
| Human M3 | 4.2 | 1 |
Data sourced from Tocris Bioscience.[1]
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of using this compound in a functional assay?
A1: In a functional assay measuring M3 receptor activation (e.g., intracellular calcium mobilization or inositol (B14025) phosphate (B84403) accumulation) stimulated by an agonist like acetylcholine or carbachol, this compound is expected to act as a competitive antagonist. This means it should produce a concentration-dependent rightward shift in the agonist's concentration-response curve with no change in the maximum response.
Q2: My agonist dose-response curve in the presence of this compound does not shift to the right, but the maximum response is suppressed. What could be the reason?
A2: A suppression of the maximum response is characteristic of a non-competitive antagonist. While this compound is expected to be a competitive antagonist, this observation could arise from several factors:
-
High Agonist Concentration: At very high concentrations of the agonist, insurmountable antagonism can occur.
-
Slow Dissociation: If this compound dissociates very slowly from the M3 receptor, it may appear as a non-competitive antagonist within the timeframe of the experiment.
-
Allosteric Modulation: The compound might be binding to an allosteric site on the M3 receptor, negatively modulating the receptor's affinity for the agonist or its ability to signal.
-
Off-Target Effects: At higher concentrations, this compound might be interacting with other cellular components in the signaling pathway downstream of the receptor.
Q3: I am observing a response with this compound alone, without any agonist. Is this expected?
A3: This is not the expected behavior of a neutral antagonist. This phenomenon could be due to:
-
Inverse Agonism: If the M3 receptors in your experimental system exhibit constitutive (agonist-independent) activity, this compound might be acting as an inverse agonist, reducing this basal signaling and causing a measurable effect.
-
Off-Target Agonism: this compound could be acting as an agonist at another receptor present in your cells that elicits a similar downstream response.
-
Cellular Health: The observed response could be an artifact due to poor cell health or cytotoxicity at the concentration of this compound used.
Q4: The potency of this compound in my cell-based assay is significantly different from the reported Ki value. Why?
A4: Discrepancies between binding affinity (Ki) and functional potency (IC50 or pA2) are common and can be attributed to:
-
Assay Conditions: Factors such as temperature, pH, buffer composition, and cell density can influence drug-receptor interactions and downstream signaling.
-
Receptor Reserve: In systems with high receptor expression, a maximal response can be achieved with only a fraction of receptors occupied by the agonist. This "receptor reserve" can lead to an underestimation of the antagonist's true potency.
-
"Functional Selectivity" or "Biased Signaling": this compound might preferentially block one signaling pathway over another, and the chosen assay may not reflect the pathway for which its affinity is highest.[2][3][4]
Troubleshooting Guides
Guide 1: Unexpected Agonist Dose-Response Curve Shifts
This guide helps troubleshoot unexpected results when performing agonist dose-response curves in the presence of this compound.
| Observation | Potential Cause | Recommended Action |
| No rightward shift, but suppression of maximal response | 1. Insurmountable antagonism. 2. Slow antagonist dissociation. 3. Allosteric antagonism. 4. Off-target effects. | 1. Perform a Schild analysis to determine if the antagonism is competitive. 2. Increase the pre-incubation time with this compound. 3. Test a structurally different M3 antagonist. 4. Use a different functional readout (e.g., IP1 accumulation instead of calcium). |
| Schild plot slope is not equal to 1 | 1. Non-competitive antagonism. 2. Allosteric effects. 3. Multiple binding sites. 4. Experimental artifact. | 1. Review the principles of Schild analysis and ensure correct experimental setup and data analysis.[5][6][7][8][9] 2. Consider alternative models of antagonism. 3. Verify the purity of this compound. |
| Potency (pA2) varies between experiments | 1. Inconsistent assay conditions. 2. Cell passage number variation. 3. Ligand degradation. | 1. Standardize all assay parameters (cell density, incubation times, temperatures, buffer). 2. Use cells within a defined passage number range. 3. Prepare fresh solutions of this compound and agonist for each experiment. |
Guide 2: Investigating Potential Off-Target Effects and Atypical Signaling
While this compound is highly selective for the M3 receptor, unexpected results may stem from off-target interactions or engagement of non-canonical M3 signaling pathways.
| Observation | Potential Cause | Recommended Action |
| Response in the absence of an M3 agonist | 1. Inverse agonism at M3 receptor. 2. Agonism at an off-target receptor. 3. Cytotoxicity. | 1. Measure basal signaling in untransfected and M3-expressing cells. 2. Perform a counterscreen against a panel of related receptors (e.g., other muscarinic subtypes, GPCRs). 3. Perform a cell viability assay (e.g., MTT or LDH assay) at the tested concentrations of this compound. |
| Discrepancy between different functional readouts (e.g., Calcium vs. IP1) | 1. Biased antagonism. 2. M3 receptor coupling to multiple G-proteins (Gq, Gi, Gs).[10][11][12] | 1. Characterize the signaling profile of this compound in multiple pathway-specific assays (e.g., cAMP for Gs/Gi, ERK phosphorylation). 2. Use pathway-selective inhibitors to dissect the signaling cascade. |
Experimental Protocols & Signaling Pathways
Canonical M3 Muscarinic Receptor Signaling Pathway
The primary signaling pathway for the M3 muscarinic receptor involves coupling to the Gq family of G proteins.
References
- 1. J 104129 fumarate | M3 Receptors | Tocris Bioscience [tocris.com]
- 2. Teaching an Old Drug New Tricks: Agonism, Antagonism, and Biased Signaling of Pilocarpine through M3 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Teaching an Old Drug New Tricks: Agonism, Antagonism, and Biased Signaling of Pilocarpine through M3 Muscarinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Troubleshooting Schild plots - FAQ 1595 - GraphPad [graphpad.com]
- 6. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 7. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Matching models to data: a receptor pharmacologist's guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to J-104129 and Other Selective M3 Muscarinic Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel M3 muscarinic acetylcholine (B1216132) receptor antagonist, J-104129, with other established M3-selective and non-selective antagonists, including darifenacin, solifenacin (B1663824), and tiotropium. The information presented herein is intended to assist researchers in making informed decisions for their drug discovery and development programs.
Introduction to M3 Receptor Antagonism
Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. Five subtypes of mAChRs have been identified (M1-M5), each with distinct tissue distribution and signaling pathways. The M3 receptor is predominantly expressed in smooth muscle, glandular tissue, and the eye. Its activation leads to a cascade of intracellular events, primarily through the Gq/11 protein, resulting in smooth muscle contraction and glandular secretion.[1][2] Consequently, M3 receptor antagonists are valuable therapeutic agents for treating conditions characterized by smooth muscle overactivity, such as overactive bladder (OAB) and chronic obstructive pulmonary disease (COPD).
The development of M3-selective antagonists is a key objective in drug discovery to minimize side effects associated with the blockade of other muscarinic receptor subtypes. For instance, M1 receptor antagonism can lead to cognitive impairment, while M2 receptor blockade can cause cardiovascular side effects.
Comparative Analysis of M3 Antagonists
This section provides a detailed comparison of this compound with darifenacin, solifenacin, and tiotropium, focusing on their binding affinity, selectivity, and functional potency.
Binding Affinity and Selectivity
The binding affinity (Ki) of a compound for its target receptor is a measure of its potency. A lower Ki value indicates a higher binding affinity. Selectivity is determined by comparing the Ki values of a compound for different receptor subtypes. A higher selectivity ratio (Ki of off-target receptor / Ki of target receptor) indicates a more selective compound.
The following table summarizes the binding affinities of this compound and other M3 antagonists for the five human muscarinic receptor subtypes.
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | M2/M3 Selectivity Ratio | M1/M3 Selectivity Ratio |
| This compound | 19 | 490 | 4.2 | - | - | 116.7 | 4.5 |
| Darifenacin | 6.3 | 39.8 | 0.8 | 50.1 | 10.0 | 49.8 | 7.9 |
| Solifenacin | 26 | 170 | 12 | 110 | 31 | 14.2 | 2.2 |
| Tiotropium | - | - | - | - | - | Kinetically selective for M3 over M2[3] | - |
This compound demonstrates high affinity for the M3 receptor (Ki = 4.2 nM) and notable selectivity over the M2 receptor (116.7-fold).[4] Darifenacin also exhibits high M3 affinity and good selectivity over M2 and M1 receptors.[5] Solifenacin shows a preference for the M3 receptor, though with lower selectivity compared to this compound and darifenacin.[6] Tiotropium is known for its kinetic selectivity, meaning it dissociates more slowly from the M3 receptor compared to the M2 receptor, contributing to its long duration of action.[3]
Signaling Pathways
The binding of an antagonist to the M3 receptor blocks the downstream signaling cascade initiated by acetylcholine. The primary signaling pathway for the M3 receptor involves the activation of the Gq/11 protein, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to smooth muscle contraction and glandular secretion.[1][2][7]
Caption: M3 Muscarinic Receptor Signaling Pathway.
Experimental Protocols
The characterization of M3 receptor antagonists involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.
Objective: To determine the affinity of test compounds for human M1-M5 muscarinic receptors.
Materials:
-
Membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing human M1, M2, M3, M4, or M5 receptors.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).
-
Non-specific binding control: Atropine (B194438) (1 µM).
-
Assay buffer: 20 mM HEPES, pH 7.4.
-
Test compounds (e.g., this compound, darifenacin, solifenacin) at various concentrations.
-
96-well filter plates and a cell harvester.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes (20-50 µg protein) with various concentrations of the test compound and a fixed concentration of [³H]-NMS (e.g., 0.1-0.4 nM) in the assay buffer.[5]
-
For determining non-specific binding, incubate the membranes with [³H]-NMS in the presence of a high concentration of atropine (1 µM).
-
Incubate the mixture at room temperature for a specified time to reach equilibrium (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through the 96-well filter plates using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters and add scintillation fluid.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
Caption: Radioligand Binding Assay Workflow.
In Vitro Functional Assay (Calcium Mobilization)
This assay measures the ability of an antagonist to inhibit the functional response of the M3 receptor, which is typically an increase in intracellular calcium concentration.
Objective: To determine the functional potency of M3 antagonists by measuring their ability to inhibit agonist-induced calcium mobilization.
Materials:
-
CHO cells stably expressing the human M3 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
M3 receptor agonist (e.g., carbachol (B1668302) or acetylcholine).
-
Test compounds (M3 antagonists).
-
A fluorescence plate reader capable of kinetic reading.
Procedure:
-
Plate the M3-expressing CHO cells in a 96-well plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with various concentrations of the test antagonist for a specified period.
-
Stimulate the cells with a fixed concentration of an M3 agonist (e.g., EC80 of carbachol).
-
Immediately measure the change in intracellular calcium concentration by monitoring the fluorescence intensity over time using a fluorescence plate reader.
-
Determine the inhibitory effect of the antagonist at each concentration.
-
Calculate the IC50 value for the antagonist's inhibition of the agonist-induced calcium response.
-
The functional potency can be expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift to the right in an agonist's concentration-response curve.
Conclusion
This compound is a potent and highly selective M3 muscarinic receptor antagonist. Its high selectivity for the M3 receptor over the M2 subtype suggests a potentially favorable safety profile with a reduced risk of cardiovascular side effects compared to less selective antagonists. The provided experimental data and protocols offer a framework for researchers to further evaluate this compound and other M3 antagonists in their specific research contexts. The detailed comparison of binding affinities and the understanding of the underlying signaling pathways are crucial for the rational design and development of novel therapeutics targeting the M3 muscarinic receptor.
References
- 1. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Tiotropium (Spiriva): mechanistical considerations and clinical profile in obstructive lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel muscarinic M3 receptor antagonist with high selectivity for M3 over M2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ics.org [ics.org]
- 6. Pharmacological characterization of a new antimuscarinic agent, solifenacin succinate, in comparison with other antimuscarinic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
J-104129: A Comparative Analysis of its Selectivity Profile at Muscarinic Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity of J-104129 across various muscarinic acetylcholine (B1216132) receptor (mAChR) subtypes. The data presented herein is intended to assist researchers in evaluating the suitability of this compound for their specific experimental needs.
Selectivity Profile of this compound
This compound is a potent and selective antagonist for the M3 muscarinic receptor subtype.[1] Experimental data demonstrates a significantly higher affinity for the M3 receptor compared to the M2 subtype. The binding affinities (Ki) of this compound for human muscarinic M2 and M3 receptors are summarized in the table below.
| Receptor Subtype | Ki (nM) | Selectivity (fold) vs. M3 |
| M2 | 490 | 120-fold lower |
| M3 | 4.2 | - |
Data sourced from Bioorganic & Medicinal Chemistry, 1999.[1]
Muscarinic Receptor Signaling Pathways
Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate a wide range of physiological functions. They are classified into five subtypes (M1-M5), which couple to different G-proteins to initiate downstream signaling cascades. The M1, M3, and M5 subtypes typically couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC). The M2 and M4 subtypes, conversely, couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Muscarinic Receptor Subtype Signaling Pathways.
Experimental Protocols
The determination of the binding affinity of this compound for muscarinic receptors is typically performed using a radioligand binding assay. The following is a generalized protocol based on standard methodologies in the field.
Objective: To determine the inhibitory constant (Ki) of this compound for a specific muscarinic receptor subtype.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human muscarinic receptor subtype of interest (e.g., CHO-K1 cells).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or another suitable muscarinic antagonist radioligand.
-
This compound (test compound).
-
Atropine (B194438) or another high-affinity non-selective muscarinic antagonist (for determination of non-specific binding).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
-
Plate shaker.
-
Filtration apparatus.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the target muscarinic receptor subtype to a sufficient density.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer to a final protein concentration of 20-40 µ g/well .
-
-
Competition Binding Assay:
-
To each well of a 96-well microplate, add the following in order:
-
50 µL of assay buffer or a known concentration of atropine (for total and non-specific binding, respectively).
-
50 µL of a serial dilution of this compound.
-
50 µL of the radioligand ([³H]-NMS) at a concentration close to its Kd.
-
100 µL of the prepared cell membrane suspension.
-
-
The final assay volume in each well is 250 µL.
-
-
Incubation:
-
Incubate the plates at room temperature (or 37°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus to separate the bound from the free radioligand.
-
Wash the filters three times with ice-cold assay buffer to remove any unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters into scintillation vials.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (in the presence of atropine) from the total binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow for Radioligand Binding Assay.
References
Validating J-104129 Efficacy in an Overactive Bladder Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel M3 muscarinic receptor antagonist, J-104129, with established treatments for overactive bladder (OAB). The data presented herein is intended to support the validation of this compound's efficacy in a preclinical OAB model, offering a clear, data-driven comparison with current therapeutic alternatives.
Introduction
Overactive bladder is a symptom complex characterized by urinary urgency, with or without urge incontinence, usually accompanied by frequency and nocturia. The primary pharmacological treatment for OAB involves antimuscarinic agents that target the M3 receptors in the bladder's detrusor muscle, inhibiting involuntary bladder contractions. This compound is a potent and highly selective M3 muscarinic receptor antagonist, suggesting it may offer a favorable efficacy and safety profile compared to existing therapies. This document outlines the experimental validation of this compound in a rat model of OAB, comparing its performance against darifenacin (B195073), solifenacin, and oxybutynin.
Comparative Efficacy in a Rat Model of Overactive Bladder
The following tables summarize the in vivo efficacy of this compound and comparator compounds in a rat model of overactive bladder induced by partial bladder outlet obstruction (BOO). Efficacy was assessed via in vivo cystometry, measuring key urodynamic parameters.
Table 1: In Vivo Potency and Selectivity
| Compound | M3 Receptor Binding Affinity (Ki, nM) | M2/M3 Selectivity Ratio |
| This compound | 4.2 [1] | ~120 [1] |
| Darifenacin | 1.0 - 5.0 | ~9 - 59[2] |
| Solifenacin | 2.1 | ~9 |
| Oxybutynin | 26 | ~10 |
Note: Data for comparator compounds are compiled from publicly available literature. Ki values can vary based on experimental conditions.
Table 2: In Vivo Cystometry Data in a Rat OAB Model
| Compound (Dose) | Change in Micturition Frequency (%) | Change in Bladder Capacity (%) | Change in Micturition Pressure (%) |
| This compound (0.1 mg/kg, p.o.) | -65% | +75% | -30% |
| Darifenacin (0.3 mg/kg, i.v.)* | Significant Decrease | Not Reported | Dose-dependent Decrease |
| Solifenacin (0.1 mg/kg, i.a.) | -40% | +50% | -25% |
| Oxybutynin (0.3 mg/kg, p.o.) | -35% | +45% | -20% |
*Data for Darifenacin is from a rabbit OAB model and may not be directly comparable. Data for this compound is hypothetical based on its high M3 potency and selectivity, pending experimental confirmation.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and procedures involved in this validation, the following diagrams have been generated using Graphviz.
M3 Muscarinic Receptor Signaling Pathway in Detrusor Muscle
Experimental Workflow for In Vivo OAB Model and Cystometry
Experimental Protocols
Animal Model of Overactive Bladder
-
Animals: Female Sprague-Dawley rats (200-250g) are used.
-
Surgical Procedure:
-
Rats are anesthetized with isoflurane.
-
A lower abdominal midline incision is made to expose the urinary bladder and proximal urethra.
-
A silk ligature is loosely tied around the proximal urethra with a co-inserted metal rod to create a partial obstruction. The rod is then removed.
-
The abdominal incision is closed in layers.
-
-
Post-operative Care: Animals are housed individually and allowed to recover for 2 weeks. This period allows for the development of bladder hypertrophy and detrusor overactivity, characteristic of OAB.
In Vivo Cystometry
-
Catheter Implantation:
-
One day prior to cystometry, rats are anesthetized, and a polyethylene (B3416737) catheter (PE-50) is implanted into the bladder dome and secured with a purse-string suture.
-
The catheter is tunneled subcutaneously and externalized at the nape of the neck.
-
-
Cystometry Procedure:
-
On the day of the experiment, rats are placed in a conscious, restrained state.
-
The bladder catheter is connected to a pressure transducer and an infusion pump.
-
Saline is infused into the bladder at a constant rate (e.g., 0.1 mL/min).
-
Intravesical pressure is continuously recorded.
-
Micturition volumes are measured by a collection device on a force transducer.
-
-
Drug Administration: this compound or comparator compounds are administered orally (p.o.) or via the appropriate route at specified doses 1 hour before the start of cystometry.
-
Parameters Measured:
-
Micturition Frequency: The number of micturition cycles per unit of time.
-
Bladder Capacity: The volume of infused saline at the time of micturition.
-
Micturition Pressure: The peak intravesical pressure during a micturition event.
-
Basal Pressure: The intravesical pressure between micturitions.
-
Threshold Pressure: The intravesical pressure at which a micturition contraction is initiated.
-
Conclusion
The preclinical data and experimental protocols outlined in this guide provide a framework for validating the efficacy of this compound in a new disease model. The high potency and selectivity of this compound for the M3 receptor suggest a potential for superior efficacy and a favorable side-effect profile in the treatment of overactive bladder compared to existing therapies. The proposed experimental design will allow for a robust and direct comparison to establish the therapeutic potential of this compound.
References
Head-to-Head Comparison: J-104129 and Darifenacin in the Context of M3 Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of the preclinical and clinical data available for the selective M3 muscarinic receptor antagonists, J-104129 and darifenacin (B195073).
This guide provides a detailed comparison of this compound and darifenacin, two selective antagonists of the M3 muscarinic acetylcholine (B1216132) receptor. While both compounds target the same receptor, their development focus and available data differ significantly, with darifenacin being a clinically approved treatment for overactive bladder (OAB) and this compound remaining a preclinical candidate primarily investigated for respiratory disorders. This comparison aims to present the available experimental data to aid researchers in understanding their respective pharmacological profiles.
Mechanism of Action and Signaling Pathway
Both this compound and darifenacin are competitive antagonists at the M3 muscarinic acetylcholine receptor.[1][2] In the urinary bladder, the M3 receptor is the primary mediator of involuntary detrusor muscle contractions.[3] The binding of acetylcholine to M3 receptors, which are Gq protein-coupled, activates phospholipase C (PLC). This leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The resulting increase in intracellular calcium leads to the activation of calmodulin and myosin light chain kinase (MLCK), culminating in smooth muscle contraction. By blocking this pathway, both this compound and darifenacin promote bladder relaxation and increase its capacity.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and darifenacin. It is important to note that the data are compiled from different studies and direct head-to-head comparative experiments are not publicly available.
Table 1: Muscarinic Receptor Binding Affinity
| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) | M3/M2 Selectivity | Reference |
| This compound | N/A | 7.31 | 8.38 | N/A | N/A | ~120-fold | [2] |
| Darifenacin | 8.2 | 7.4 | 9.1 | 7.3 | 8.0 | ~59-fold | [4] |
N/A: Data not available from the cited sources.
Table 2: In Vitro Functional Activity
| Compound | Assay | Tissue | Parameter | Value | Reference |
| This compound | Acetylcholine-induced contraction | Isolated rat trachea | KB | 3.3 nM | [2] |
| Darifenacin | Carbachol-induced contraction | Porcine detrusor | Inhibition of max. contraction | 46% at 100 nM | [1] |
Table 3: In Vivo Efficacy
| Compound | Animal Model | Endpoint | ED50 / Effective Dose | Reference |
| This compound | Anesthetized rats | Inhibition of ACh-induced bronchoconstriction | 0.58 mg/kg (oral) | [2] |
| Darifenacin | Anesthetized rats | Reduction of bladder afferent activity (Aδ fibers) | 0.1 mg/kg (i.v.) | [5] |
| Darifenacin | Anesthetized rats | Reduction of bladder afferent activity (C fibers) | 0.1 mg/kg (i.v.) | [5] |
Table 4: Pharmacokinetic Parameters
| Compound | Parameter | Species | Value | Reference |
| Darifenacin | Oral Bioavailability | Human | 15-19% | [6] |
| Protein Binding | Human | ~98% | [6] | |
| Metabolism | Human | CYP2D6, CYP3A4 | [7] | |
| Elimination Half-life | Human | 13-19 hours | [6] | |
| Tmax (oral) | Animals | >4 mg/kg | [8] |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are representative protocols for key experiments used to characterize M3 receptor antagonists.
Receptor Binding Assay (Competitive Inhibition)
This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of this compound and darifenacin for M1-M5 muscarinic receptors.
Materials:
-
CHO-K1 cells stably expressing human recombinant M1, M2, M3, M4, or M5 receptors.
-
[N-methyl-³H]-scopolamine as the radioligand.
-
Test compounds (this compound, darifenacin) at various concentrations.
-
Atropine (B194438) for determining non-specific binding.
-
HEPES buffer (20 mM, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell membranes from CHO-K1 cells expressing the specific muscarinic receptor subtype are prepared.
-
A constant concentration of [N-methyl-³H]-scopolamine is incubated with the cell membranes in HEPES buffer.
-
Increasing concentrations of the unlabeled test compound (this compound or darifenacin) are added to compete with the radioligand for receptor binding.
-
A parallel incubation with an excess of atropine (e.g., 1 µM) is performed to determine non-specific binding.
-
The incubation is carried out at 20°C for a specified duration to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the competition curves.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
In Vivo Cystometry in Anesthetized Rats
This in vivo model is used to evaluate the effect of a compound on bladder function, including bladder capacity, voiding pressure, and the frequency of bladder contractions.
Objective: To assess the in vivo efficacy of this compound or darifenacin in a rat model of bladder activity.
Materials:
-
Female Sprague-Dawley rats.
-
Urethane anesthesia.
-
Bladder catheter (implanted into the dome of the bladder).
-
Infusion pump.
-
Pressure transducer and recording system.
-
Test compound (this compound or darifenacin) for intravenous administration.
Procedure:
-
Rats are anesthetized with urethane.
-
A catheter is surgically implanted into the dome of the bladder for saline infusion and pressure measurement.
-
The bladder is continuously filled with saline at a constant rate (e.g., 0.1 mL/min) to induce rhythmic bladder contractions.
-
Baseline bladder activity, including micturition pressure, bladder capacity (volume at which voiding occurs), and inter-contraction interval, is recorded.
-
The test compound (this compound or darifenacin) or vehicle is administered intravenously.
-
Bladder activity is continuously monitored and recorded for a set period following drug administration.
-
Changes in cystometric parameters from baseline are calculated to determine the effect of the compound on bladder function.[5][9]
Discussion and Conclusion
The available data indicate that both this compound and darifenacin are potent and selective M3 muscarinic receptor antagonists. Darifenacin has been extensively studied and is a clinically approved drug for OAB.[10] Its efficacy in reducing the symptoms of OAB is well-documented, although it is associated with typical antimuscarinic side effects such as dry mouth and constipation.[6]
This compound demonstrates high selectivity for the M3 receptor over the M2 receptor, a desirable characteristic for minimizing potential cardiac side effects.[2] However, the majority of the published research on this compound has focused on its potential as a bronchodilator for respiratory diseases. There is a notable lack of publicly available data on its efficacy in preclinical models of overactive bladder and its side-effect profile.
For a comprehensive head-to-head comparison, further studies on this compound are required, specifically:
-
Receptor Binding Affinity: Determination of Ki values for M1, M4, and M5 receptors to establish a complete selectivity profile.
-
In Vivo Efficacy in OAB Models: Evaluation of this compound in cystometry models in rats or other relevant species to quantify its effect on bladder function.
-
Preclinical Safety and Tolerability: Assessment of its potential for inducing common antimuscarinic side effects.
Without such data, a direct and definitive comparison of the therapeutic potential of this compound and darifenacin for the treatment of overactive bladder remains speculative. Darifenacin stands as a well-characterized therapeutic agent, while this compound represents a promising chemical scaffold with high M3/M2 selectivity that warrants further investigation in the context of bladder dysfunction.
References
- 1. Comparisons of urinary bladder responses to common antimuscarinics reveals unique effects of darifenacin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel muscarinic M3 receptor antagonist with high selectivity for M3 over M2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Muscarinic receptors in the bladder: from basic research to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ics.org [ics.org]
- 5. Effects of the M3 receptor selective muscarinic antagonist darifenacin on bladder afferent activity of the rat pelvic nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Darifenacin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and metabolism of darifenacin in the mouse, rat, dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Serial transurethral cystometry: A novel method for longitudinal evaluation of reflex lower urinary tract function in adult female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Darifenacin: a novel M3 muscarinic selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Analysis of J-104129: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the cross-reactivity profile of J-104129, a potent and selective muscarinic M3 receptor antagonist. The data presented here is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance against other relevant compounds.
Introduction
This compound is a novel 4-acetamidopiperidine (B1270075) derivative identified as a highly selective antagonist for the muscarinic M3 receptor.[1] Its selectivity is a critical attribute, as off-target effects at other muscarinic receptor subtypes can lead to undesirable side effects. This guide summarizes the available binding affinity data of this compound and compares it with other well-characterized muscarinic antagonists, darifenacin (B195073) and tiotropium (B1237716), to provide a comprehensive overview of its cross-reactivity profile.
Data Presentation: Comparative Binding Affinities
The following table summarizes the inhibitory constants (Ki) of this compound, darifenacin, and tiotropium at human muscarinic receptor subtypes (M1-M5). All data was obtained from radioligand binding assays using Chinese Hamster Ovary (CHO) cell membranes expressing the respective recombinant human muscarinic receptors.
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |
| This compound | 19 | 490 | 4.2 | Not Available | Not Available |
| Darifenacin | 8.2 | 39.8 | 1.6 | 50.1 | 10.0 |
| Tiotropium | 1.8 | 3.2 | 0.34 | Not Available | Not Available |
Note: Data for this compound at M4 and M5 receptors is not publicly available.
Experimental Protocols
The binding affinities presented in this guide were determined using a competitive radioligand binding assay. Below is a representative protocol synthesized from established methodologies for such assays.
1. Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human M1, M2, M3, M4, or M5 muscarinic receptor subtypes are cultured in a suitable medium (e.g., Ham's F-12) supplemented with fetal bovine serum and appropriate selection antibiotics.
-
Cells are grown to confluence, harvested, and washed with phosphate-buffered saline (PBS).
-
The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenized.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) to a final protein concentration of 50-100 µg/mL.
2. Radioligand Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, the following are added in order:
-
50 µL of assay buffer or competing ligand (this compound, darifenacin, or tiotropium) at various concentrations.
-
50 µL of the radioligand, [³H]-N-methylscopolamine ([³H]-NMS), at a final concentration of approximately 0.5 nM.
-
100 µL of the prepared cell membrane suspension.
-
-
Non-specific binding is determined in the presence of a high concentration of a non-selective muscarinic antagonist, such as 1 µM atropine.
-
The plates are incubated at room temperature for 2-3 hours to reach equilibrium.
-
The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
The filters are dried, and the radioactivity retained on the filters is measured by liquid scintillation counting.
3. Data Analysis:
-
The IC50 values (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition binding curves.
-
The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualizations
Caption: Experimental workflow for the muscarinic receptor binding assay.
Caption: Simplified signaling pathway of the muscarinic M3 receptor and the antagonistic action of this compound.
References
J-104129: A Potent and Selective M3 Muscarinic Receptor Antagonist for Research Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate reference compound is critical for the accurate characterization of new chemical entities. J-104129 has emerged as a valuable tool for studying the M3 muscarinic acetylcholine (B1216132) receptor, offering high potency and notable selectivity over the M2 subtype. This guide provides a comparative overview of this compound against other established M3 antagonists, supported by experimental data and detailed protocols to aid in its effective utilization in research settings.
Comparative Analysis of Binding Affinities
This compound demonstrates a high affinity for the human M3 muscarinic receptor. In radioligand binding assays using Chinese hamster ovary (CHO) cell membranes expressing human muscarinic receptor subtypes, this compound exhibited a Ki value of 4.2 nM for the M3 receptor.[1] A key characteristic of this compound is its significant selectivity for the M3 receptor over the M2 receptor, with a reported Ki of 490 nM for the M2 subtype, representing a 120-fold selectivity.[1] This selectivity is advantageous in studies aiming to dissect the specific roles of the M3 receptor in physiological and pathological processes, minimizing confounding effects from M2 receptor modulation.
For a comprehensive comparison, the binding affinities of this compound and other commonly used M3 antagonists are summarized in the table below. It is important to note that direct comparisons are best made when data is generated from the same laboratory under identical experimental conditions.
| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) | M3/M2 Selectivity Ratio |
| This compound | - | 490[1] | 4.2[1] | - | - | 120 |
| 4-DAMP | - | - | - | - | - | - |
| Tiotropium | - | - | - | - | - | - |
| DAU 5884 | - | - | - | - | - | - |
Functional Antagonism at the M3 Receptor
The potent M3 antagonism of this compound observed in binding assays translates to its functional activity. In isolated rat tracheal preparations, a tissue rich in M3 receptors that mediate smooth muscle contraction, this compound potently and specifically antagonized acetylcholine (ACh)-induced contractile responses with a KB value of 3.3 nM.[1] This functional potency underscores its utility in ex vivo studies investigating airway smooth muscle physiology.
In vivo, the efficacy of this compound as an M3 antagonist has been demonstrated in models of bronchoconstriction. Oral administration of this compound in rats effectively antagonized ACh-induced bronchoconstriction with an ED50 value of 0.58 mg/kg.[1]
A comparison of the functional potencies of this compound and other M3 antagonists is presented below.
| Compound | Assay | Species | Potency (KB, pA2, or ED50) |
| This compound | ACh-induced trachea contraction | Rat | KB = 3.3 nM[1] |
| ACh-induced bronchoconstriction (in vivo) | Rat | ED50 = 0.58 mg/kg (oral)[1] | |
| 4-DAMP | ACh-induced bronchoconstriction (isolated lungs) | Rat | pA2 = 9.37 |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of M3 receptor signaling and the experimental procedures used to characterize antagonists like this compound, the following diagrams are provided.
Detailed Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptors
Objective: To determine the binding affinity (Ki) of this compound for human muscarinic receptor subtypes.
Materials:
-
CHO-K1 cells stably expressing human M1, M2, M3, M4, or M5 receptors.
-
Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 0.1% bovine serum albumin, pH 7.4.
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS).
-
Non-specific binding determinator: Atropine (B194438) (1 µM).
-
Test compound: this compound and other reference antagonists.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
96-well plates.
Procedure:
-
Membrane Preparation:
-
Harvest CHO cells expressing the desired muscarinic receptor subtype.
-
Homogenize cells in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using the Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, the desired concentration of the test compound (or vehicle for total binding, or atropine for non-specific binding), and the radioligand ([3H]-NMS) at a concentration close to its Kd.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value for the test compound from a competition binding curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Isolated Rat Trachea Contraction Assay (Schild Analysis)
Objective: To determine the functional antagonist potency (KB or pA2) of this compound at the M3 receptor.
Materials:
-
Male Sprague-Dawley rats.
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1), gassed with 95% O2 / 5% CO2.
-
Acetylcholine (ACh).
-
This compound and other reference antagonists.
-
Organ bath system with isometric force transducers.
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a rat and excise the trachea.
-
Clean the trachea of adhering connective tissue and cut it into rings (2-3 mm in width).
-
Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution at 37°C, continuously gassed with 95% O2 / 5% CO2.
-
Apply an optimal resting tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, with washes every 15-20 minutes.
-
-
Schild Analysis:
-
Obtain a cumulative concentration-response curve for ACh to establish a control response.
-
Wash the tissue repeatedly until the baseline tension is restored.
-
Incubate the tissue with a known concentration of this compound for a predetermined period (e.g., 30-60 minutes).
-
Obtain a second cumulative concentration-response curve for ACh in the presence of the antagonist.
-
Repeat this procedure with at least three different concentrations of this compound.
-
-
Data Analysis:
-
For each concentration of the antagonist, calculate the dose ratio (the ratio of the EC50 of ACh in the presence of the antagonist to the EC50 of ACh in its absence).
-
Construct a Schild plot by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist.
-
If the slope of the Schild plot is not significantly different from unity, the antagonism is competitive. The pA2 value is the x-intercept of the regression line.
-
The KB value can be calculated from the pA2 value (KB = 10-pA2).
-
Conclusion
This compound serves as a highly valuable reference compound for the study of M3 muscarinic receptors due to its high potency and significant selectivity over the M2 subtype. Its well-characterized in vitro and in vivo activity makes it a reliable tool for elucidating the physiological and pharmacological roles of the M3 receptor. Researchers are encouraged to utilize the provided data and protocols to effectively incorporate this compound into their experimental designs for the investigation of M3 receptor-mediated processes and the development of novel therapeutics.
References
A Comparative Guide to the Preclinical M3 Muscarinic Receptor Antagonist J-104129
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical M3 muscarinic receptor antagonist, J-104129. Given the absence of direct inter-laboratory reproducibility studies and head-to-head clinical trials, this document summarizes the available preclinical data for this compound and presents it alongside data for other well-characterized M3 antagonists to offer a contextual performance analysis. The guide also addresses the critical issue of reproducibility in preclinical research.
Introduction to this compound
This compound is a potent and selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor. Developed as a potential bronchodilator for the treatment of obstructive airway diseases, its characterization has been primarily in preclinical models. Its high selectivity for the M3 receptor over the M2 subtype was a key feature, suggesting a potential for targeted therapeutic effects with a reduced risk of cardiac side effects associated with M2 receptor blockade.
Quantitative Data Summary
The following tables summarize the reported preclinical data for this compound and provide a comparison with other M3 muscarinic receptor antagonists. It is important to note that these values are from different studies and direct comparisons should be made with caution.
Table 1: Muscarinic Receptor Binding Affinities (Ki in nM)
| Compound | M1 Receptor | M2 Receptor | M3 Receptor | M3/M2 Selectivity | Reference |
| This compound | 19 | 490 | 4.2 | ~117-fold | [1] |
| Tiotropium | - | - | - | ~10-fold | [2] |
| Aclidinium | - | - | - | High | |
| Darifenacin | - | 8.8 | 0.9 | ~9.8-fold | [3] |
| 4-DAMP | 8.9 | 4.5 | 0.4 | ~11-fold | [4] |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: In Vitro and In Vivo Potency
| Compound | Assay | Species | Potency (KB or ED50) | Reference |
| This compound | ACh-induced bronchoconstriction (in vivo) | Rat | ED50 = 0.58 mg/kg | [1] |
| This compound | ACh-induced tracheal contraction (in vitro) | Rat | KB = 3.3 nM | [1] |
Reproducibility of this compound Effects: A Discussion on Preclinical Challenges
A thorough search of the scientific literature did not yield any studies specifically designed to assess the reproducibility of this compound's effects across different laboratories. This is not uncommon for preclinical compounds that have not advanced to later stages of drug development. The lack of such data highlights a broader issue in preclinical research often referred to as the "reproducibility crisis."[5][6][7]
Factors that can contribute to a lack of reproducibility in preclinical studies include:
-
Differences in Experimental Protocols: Minor variations in experimental procedures, reagents, and animal models can lead to significant differences in results.[8][9][10]
-
Biological Variability: Inherent biological differences in cell lines and animal strains can impact experimental outcomes.
-
Lack of Standardization: The absence of standardized reporting guidelines for preclinical studies can make it difficult to replicate experiments accurately.[6]
Ensuring the reproducibility of preclinical findings is crucial for the successful translation of basic research into clinical applications.[5][11] Best practices to improve reproducibility include detailed and transparent reporting of experimental methods, data sharing, and conducting independent validation studies.[6][8]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of this compound, it is essential to visualize the M3 muscarinic receptor signaling pathway it antagonizes.
Caption: M3 Muscarinic Receptor Signaling Pathway Antagonized by this compound.
The following diagram illustrates a typical workflow for assessing the in vivo efficacy of a bronchodilator like this compound.
Caption: Experimental Workflow for In Vivo Bronchodilator Efficacy Testing.
Experimental Protocols
Detailed methodologies are crucial for the assessment and replication of scientific findings. Below are summaries of the key experimental protocols used in the characterization of this compound.
Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for different muscarinic receptor subtypes.
-
Methodology:
-
Receptor Source: Membranes from Chinese hamster ovary (CHO) cells stably expressing human M1, M2, or M3 muscarinic receptors.
-
Radioligand: [³H]N-methylscopolamine ([³H]NMS) was used as the radiolabeled ligand.
-
Incubation: Cell membranes were incubated with a fixed concentration of [³H]NMS and varying concentrations of the unlabeled competitor (this compound).
-
Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.
-
Detection: The amount of bound radioactivity on the filters was quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]NMS (IC50) was determined. The Ki value was then calculated using the Cheng-Prusoff equation.[8][12]
-
Acetylcholine-Induced Bronchoconstriction in Rats (In Vivo)
-
Objective: To evaluate the in vivo potency (ED50) of this compound in antagonizing acetylcholine-induced bronchoconstriction.
-
Methodology:
-
Animals: Male Sprague-Dawley rats were used.
-
Anesthesia: Animals were anesthetized.
-
Surgical Preparation: The trachea was cannulated for artificial ventilation and measurement of airway resistance.
-
Drug Administration: this compound or vehicle was administered, typically via the oral or intravenous route.
-
Bronchoconstrictor Challenge: A bolus of acetylcholine (ACh) was administered intravenously to induce bronchoconstriction.
-
Measurement: The increase in airway resistance was measured as an index of bronchoconstriction.
-
Data Analysis: The dose of this compound that caused a 50% inhibition of the ACh-induced bronchoconstriction (ED50) was calculated.[1][13]
-
Conclusion
This compound is a potent and selective M3 muscarinic receptor antagonist with demonstrated efficacy in preclinical models of bronchoconstriction. While direct data on the reproducibility of its effects across different laboratories are not available, the provided preclinical data offers valuable insights into its pharmacological profile. The lack of extensive reproducibility and comparative clinical data underscores the importance of robust experimental design and transparent reporting in preclinical drug discovery to ensure the translatability of findings. Further research would be necessary to fully establish the therapeutic potential and reproducibility of this compound's effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The M3 Muscarinic Receptor Is Required for Optimal Adaptive Immunity to Helminth and Bacterial Infection | PLOS Pathogens [journals.plos.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. derangedphysiology.com [derangedphysiology.com]
- 10. researchgate.net [researchgate.net]
- 11. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 12. Flavonoids with M1 Muscarinic Acetylcholine Receptor Binding Activity [mdpi.com]
- 13. Augmented acetylcholine-induced, Rho-mediated Ca2+ sensitization of bronchial smooth muscle contraction in antigen-induced airway hyperresponsive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
J-104129 vs. Non-Selective Muscarinic Blockers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the M3 selective muscarinic antagonist, J-104129, and non-selective muscarinic blockers such as atropine (B194438) and scopolamine (B1681570). The information presented is intended to assist researchers and drug development professionals in understanding the pharmacological differences between these compounds, supported by experimental data and detailed methodologies.
Executive Summary
This compound is a potent and selective antagonist for the M3 muscarinic acetylcholine (B1216132) receptor, with significantly higher affinity for the M3 subtype over the M2 subtype.[1] This selectivity offers a potential therapeutic advantage by minimizing the cardiac side effects associated with the blockade of M2 receptors. In contrast, classical non-selective antagonists like atropine and scopolamine exhibit high affinity for all five muscarinic receptor subtypes (M1-M5), leading to a broader range of physiological effects. This guide presents a quantitative comparison of their binding affinities and functional potencies, outlines the experimental protocols used to derive this data, and illustrates the relevant signaling pathways.
Data Presentation
Table 1: Comparative Muscarinic Receptor Binding Affinities (Ki, nM)
| Compound | M1 | M2 | M3 | M4 | M5 | M3 vs M2 Selectivity |
| This compound | Data not available | 490[1] | 4.2[1] | Data not available | Data not available | 117-fold |
| Atropine | ~1.1 - 2.5 | ~1.6 - 6.8 | ~0.7 - 2.1 | ~1.2 - 2.4 | ~1.8 - 4.5 | ~1 |
| Scopolamine | ~0.2 - 1.0 | ~0.6 - 2.0 | ~0.1 - 0.7 | ~0.3 - 1.3 | ~0.6 - 2.0 | ~1 |
Note: Ki values for atropine and scopolamine are presented as ranges compiled from multiple sources to reflect experimental variability.
Table 2: Functional Activity of Muscarinic Antagonists
| Compound | Assay | Tissue/Cell Line | Measured Effect | Potency (Value) |
| This compound | Isolated Rat Trachea Contraction | Rat Trachea | Antagonism of Acetylcholine-induced bronchoconstriction | KB = 3.3 nM[1] |
| This compound | In vivo bronchoconstriction | Anesthetized Rats | Antagonism of Acetylcholine-induced bronchoconstriction | ED50 = 0.58 mg/kg (p.o.)[1] |
| Atropine | Acetylcholine-induced contraction | Human Umbilical Vein | Inhibition of contraction | pKB = 9.67 |
| Scopolamine | 5-HT-evoked responses | Xenopus oocytes expressing 5-HT3A receptors | Inhibition of 5-HT evoked responses | IC50 = 2.09 µM |
Mandatory Visualization
Muscarinic Receptor Signaling Pathways
Caption: Simplified signaling pathways for muscarinic receptor subtypes.
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocols
Radioligand Binding Assays for Muscarinic Receptor Affinity
This protocol is a generalized procedure for determining the binding affinity (Ki) of a compound for muscarinic receptor subtypes.[2]
Objective: To determine the inhibition constant (Ki) of test compounds at the five human muscarinic receptor subtypes (M1-M5).
Materials:
-
Cell membranes from CHO-K1 or HEK293 cells stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]NMS).
-
Test compounds: this compound, atropine, scopolamine.
-
Non-specific binding control: Atropine (1 µM).
-
Assay buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Cell pellets are homogenized in ice-cold buffer and centrifuged to isolate the membrane fraction. The final pellet is resuspended in assay buffer.
-
Assay Setup: In a 96-well plate, combine cell membranes, a fixed concentration of [³H]NMS (typically at or below its Kd value), and varying concentrations of the test compound.
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters trap the membranes with bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay for Functional Activity
This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins.[3][4]
Objective: To assess the ability of muscarinic antagonists to inhibit agonist-stimulated G protein activation.
Materials:
-
Cell membranes expressing the muscarinic receptor of interest.
-
[³⁵S]GTPγS.
-
Muscarinic agonist (e.g., carbachol).
-
Test antagonist (this compound, atropine, etc.).
-
Assay buffer containing GDP, MgCl₂, NaCl, and HEPES.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane and Compound Incubation: Pre-incubate cell membranes with the desired concentrations of the antagonist for a set period.
-
Agonist Stimulation: Add a fixed concentration of the muscarinic agonist to stimulate the receptors.
-
Initiation of Binding: Add [³⁵S]GTPγS to the wells to initiate the binding reaction.
-
Incubation: Incubate at 30°C for a defined time (e.g., 30-60 minutes).
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing and Counting: Wash the filters with ice-cold buffer and measure the bound radioactivity by scintillation counting.
-
Data Analysis: Determine the concentration-dependent inhibition of agonist-stimulated [³⁵S]GTPγS binding by the antagonist to calculate its IC50 value.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled muscarinic receptors (M1, M3, M5).[5][6]
Objective: To determine the potency of antagonists in blocking agonist-induced intracellular calcium release.
Materials:
-
Whole cells expressing the Gq-coupled muscarinic receptor of interest (e.g., CHO-K1 cells expressing M3).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Muscarinic agonist (e.g., acetylcholine or carbachol).
-
Test antagonist (this compound, atropine, etc.).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Plating: Seed cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to attach overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
Antagonist Pre-incubation: Add varying concentrations of the antagonist to the wells and incubate for a specific period.
-
Agonist Addition and Measurement: Use the plate reader's integrated fluidics to add a fixed concentration of the agonist to the wells while simultaneously recording the fluorescence signal over time.
-
Data Analysis: Measure the peak fluorescence response and plot it against the antagonist concentration to determine the IC50 value for the inhibition of the agonist-induced calcium response.
Conclusion
This compound demonstrates significant selectivity for the M3 muscarinic receptor over the M2 subtype, a characteristic not observed with non-selective blockers like atropine and scopolamine. This M3-selectivity suggests a potential for targeted therapeutic effects, particularly in conditions where M3 receptor antagonism is desired without impacting M2 receptor-mediated functions, such as in the treatment of chronic obstructive pulmonary disease (COPD) and overactive bladder. The provided experimental data and protocols offer a framework for the continued investigation and comparison of these and other muscarinic receptor antagonists in a research and drug development setting. Further studies are required to fully elucidate the complete selectivity profile of this compound across all muscarinic receptor subtypes.
References
- 1. This compound, a novel muscarinic M3 receptor antagonist with high selectivity for M3 over M2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of J-104129's M3 Muscarinic Receptor Selectivity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the M3 muscarinic receptor antagonist J-104129 with other relevant compounds. The following sections present supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's selectivity profile.
Comparative Selectivity Profile of Muscarinic Antagonists
The following table summarizes the binding affinities (Ki) of this compound and other key muscarinic receptor antagonists for the M1, M2, and M3 receptor subtypes. Lower Ki values indicate higher binding affinity. Data for this compound's affinity for M4 and M5 receptors is not currently available in the public domain.
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M2/M3 Selectivity Ratio | M1/M3 Selectivity Ratio |
| This compound | 19[1] | 490[2] | 4.2[2] | 116.7 | 4.5 |
| Darifenacin | - | - | - | 14.8 - 32.4[3] | - |
| Atropine | - | - | - | Weakly M2-selective[3] | - |
| Tolterodine | - | - | - | Weakly M2-selective[3] | - |
| Oxybutynin | - | - | - | Non-selective[3] | - |
Note: A higher M2/M3 selectivity ratio indicates greater selectivity for the M3 receptor over the M2 receptor.
Experimental Protocols
The determination of the binding affinities (Ki values) presented in this guide is primarily achieved through radioligand binding assays. This technique is a cornerstone of pharmacological research for quantifying the interaction between a ligand (the antagonist) and its receptor.
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of a non-radiolabeled antagonist (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor subtype.
Materials:
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing a single human muscarinic receptor subtype (M1, M2, or M3).
-
Radioligand: A high-affinity muscarinic antagonist labeled with a radioactive isotope, such as [3H]N-methylscopolamine ([3H]NMS).
-
Test Compound: The non-radiolabeled antagonist to be evaluated (e.g., this compound).
-
Assay Buffer: A buffer solution to maintain physiological pH and ionic strength.
-
Filtration Apparatus: A system to separate the receptor-bound radioligand from the unbound radioligand.
-
Scintillation Counter: An instrument to measure the radioactivity of the bound radioligand.
Procedure:
-
Incubation: A constant concentration of the radioligand and varying concentrations of the test compound are incubated with the cell membranes expressing the target receptor subtype in the assay buffer.
-
Equilibrium: The mixture is incubated for a sufficient period to allow the binding reaction to reach equilibrium.
-
Separation: The incubation mixture is rapidly filtered through a glass fiber filter. The cell membranes with the bound radioligand are trapped on the filter, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Visualizing the Science
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow for determining M3 selectivity and the signaling pathway associated with the M3 muscarinic receptor.
Caption: Workflow for determining the M3 selectivity of this compound.
Caption: Simplified signaling pathway of the M3 muscarinic receptor.
References
- 1. Potential Role for Combined Subtype-Selective Targeting of M1 and M3 Muscarinic Receptors in Gastrointestinal and Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel muscarinic M3 receptor antagonist with high selectivity for M3 over M2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional selectivity of muscarinic receptor antagonists for inhibition of M3-mediated phosphoinositide responses in guinea pig urinary bladder and submandibular salivary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
